Fluocortolone caproate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO5/c1-5-6-7-8-24(33)34-15-23(32)25-16(2)11-19-18-13-21(29)20-12-17(30)9-10-27(20,3)26(18)22(31)14-28(19,25)4/h9-10,12,16,18-19,21-22,25-26,31H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,22+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZRCUIISKRTJL-YTZKRAOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184387 | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-40-2 | |
| Record name | Fluocortolone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone caproate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90893P8662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physicochemical Properties and Solubility of Fluocortolone Caproate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties and solubility characteristics of Fluocortolone caproate, a synthetic glucocorticoid. The information presented herein is intended to support research, formulation development, and analytical activities.
Introduction
This compound is a potent corticosteroid ester utilized primarily in topical formulations for its significant anti-inflammatory and immunosuppressive effects.[1][2] A thorough understanding of its physicochemical properties is paramount for controlling its formulation, ensuring bioavailability, and maintaining stability. As a derivative of fluocortolone, the addition of the caproate (hexanoate) ester group significantly enhances its lipophilicity, which in turn influences its absorption, distribution, and therapeutic efficacy.[1]
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in various pharmaceutical dosage forms.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | [1][3] |
| Molecular Formula | C₂₈H₃₉FO₅ | [1][3][4][5][6] |
| Molecular Weight | 474.6 g/mol | [1][3][4][5] |
| CAS Registry Number | 303-40-2 | [1][3][5] |
| Appearance | White to practically white crystals or powder. | [7] |
| Melting Point | 242-245 °C | [5] |
| **XLogP3 (Lipophilicity) | 4.9 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Topological Polar Surface Area | 80.7 Ų | [3][4] |
| Synonyms | Fluocortolone 21-hexanoate, Fluocortolone Hexanoate, Ficoid, SH 770 | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability.[8] The caproate ester renders this compound a lipophilic molecule, suggesting low aqueous solubility. Precise solubility is typically determined experimentally in various solvents and buffers relevant to physiological conditions and formulation development.
Experimental Protocols
Detailed and validated experimental methods are crucial for accurately characterizing the physicochemical properties of an API. The following sections outline standard protocols for determining the key parameters of this compound.
The saturation shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[8][10][11]
Objective: To determine the equilibrium solubility of this compound in a specified solvent system (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol) at a constant temperature.
Materials:
-
This compound powder
-
Selected solvent(s)
-
Glass flasks or vials with screw caps
-
Calibrated temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical system for quantification (e.g., HPLC-UV)
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[10]
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Quantification: Dilute the filtered solution as necessary and analyze the concentration of dissolved this compound using a pre-validated analytical method, such as HPLC-UV.
-
pH Measurement: For buffered aqueous solutions, verify the pH of the final saturated solution to ensure it has not shifted significantly.[10]
-
Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.[11]
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Materials:
-
This compound powder
-
Capillary tubes
-
Calibrated melting point apparatus
Procedure:
-
Sample Preparation: Finely crush a small amount of the API. Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion). The melting point is reported as this range.
Mechanism of Action and Signaling Pathway
This compound is a glucocorticoid that functions by binding to intracellular glucocorticoid receptors (GR).[1] This mechanism is central to its anti-inflammatory action.
-
Cellular Entry: Being lipophilic, this compound passively diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a complex with heat shock proteins (HSPs). This binding causes the HSPs to dissociate.
-
Nuclear Translocation: The activated drug-receptor complex translocates into the nucleus.
-
Gene Regulation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
-
Modulation of Transcription:
-
Transactivation: The binding to GREs increases the transcription of genes coding for anti-inflammatory proteins, such as lipocortin-1 and anti-inflammatory cytokines.
-
Transrepression: The complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
References
- 1. Buy this compound | 303-40-2 [smolecule.com]
- 2. axplora.com [axplora.com]
- 3. This compound | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. who.int [who.int]
Fluocortolone caproate glucocorticoid receptor binding affinity studies
An In-Depth Technical Guide to Glucocorticoid Receptor Binding Affinity Studies with a Focus on Fluocortolone (B1672899) Caproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic efficacy of glucocorticoids is intrinsically linked to their binding affinity for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1] High affinity is a primary determinant of a compound's potency. This technical guide provides a comprehensive overview of the principles and methodologies used to determine glucocorticoid receptor binding affinity.
While specific quantitative binding affinity data for fluocortolone caproate is not extensively detailed in publicly available literature, its parent compound, fluocortolone, is recognized as a potent corticosteroid. Pharmacodynamic studies of fluocortolone show a strong correlation between its clinical effects and its predicted relative glucocorticoid receptor affinity, suggesting a high degree of activity.[2] This guide will therefore focus on the established protocols for determining these crucial parameters and provide a comparative analysis of binding affinities for several well-characterized glucocorticoids to offer a framework for assessing compounds like this compound.
The Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by diffusing across the cell membrane and binding to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes to produce anti-inflammatory effects.[1]
Quantitative Data Presentation
The binding affinity of a glucocorticoid for the GR is typically quantified using metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA). Lower Kd and IC50 values indicate higher binding affinity. RBA is often expressed relative to a standard glucocorticoid, such as dexamethasone.
The following tables summarize the GR binding affinities for several clinically relevant glucocorticoids, providing a comparative landscape.
Table 1: Dissociation Constant (Kd) and IC50 Values for Various Glucocorticoids
| Compound | Kd (nM) | IC50 (nM) | Assay Method | Reference |
|---|---|---|---|---|
| Dexamethasone | 5.7 - 9.36 | 3.4 - 10 | Radioligand Binding Assay | [3][4] |
| Cortisol | 17.5 - 24.6 | 9.5 - 12.2 | Radioligand Binding Assay | [4] |
| Fluticasone (B1203827) Propionate (B1217596) | 0.49 | - | Kinetic Binding Assay | [3] |
| Fluticasone Furoate | 0.30 | - | Kinetic Binding Assay | [1] |
| Mometasone Furoate | 0.41 | - | Kinetic Binding Assay |[1] |
Table 2: Relative Binding Affinity (RBA) of Glucocorticoids
| Compound | Relative Binding Affinity (vs. Dexamethasone = 100) | Reference |
|---|---|---|
| Fluticasone Furoate | 2989 | [1][5] |
| Mometasone Furoate | 2244 | [1][5] |
| Fluticasone Propionate | 1775 - 1910 | [1][3][5] |
| Budesonide | 855 | [1][5] |
| Triamcinolone Acetonide | ~400 |[1] |
Experimental Protocols
The gold standard for determining the binding affinity of a ligand for its receptor is the competitive radioligand binding assay.[1] This method measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.
Competitive Radioligand Binding Assay Protocol
This protocol provides a generalized framework. Optimization may be required based on specific laboratory conditions.
1. Preparation of Receptor Source:
-
Source: Glucocorticoid receptors can be obtained from cytosolic extracts of tissues (e.g., human lung) or from cell lines engineered to overexpress the human GR (e.g., HEK293 cells).[1]
-
Procedure: Tissues are pulverized and homogenized in a suitable buffer on ice. The homogenate is then ultracentrifuged to isolate the cytosol, which contains the soluble GR. The protein concentration of the cytosol is determined using a standard method like the Lowry assay.[1]
2. Ligand Preparation:
-
Radioligand: A tritiated, high-affinity GR agonist, such as [³H]dexamethasone, is commonly used. It is diluted to a fixed concentration (typically near its Kd value) in the assay buffer.
-
Test Compound: The unlabeled compound (e.g., this compound) is serially diluted across a wide range of concentrations.
3. Incubation:
-
The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in assay tubes.
-
A control for non-specific binding is included, which contains the receptor, radioligand, and a large excess (e.g., 1000-fold) of an unlabeled potent glucocorticoid.
-
The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
At the end of the incubation, the receptor-bound radioligand must be separated from the unbound radioligand.
-
Common methods include adsorption of the free radioligand with a charcoal-dextran suspension followed by centrifugation, or rapid filtration through glass fiber filters that trap the receptor-ligand complexes.[1]
5. Quantification:
-
The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
6. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and Kd of the radioligand.
References
- 1. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluocortolone | C22H29FO4 | CID 9053 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Influence of Lipophilicity on the Percutaneous Absorption of Fluocortolone Caproate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of lipophilicity in the skin penetration of Fluocortolone (B1672899) caproate, a potent topical corticosteroid. By examining its physicochemical properties alongside those of other corticosteroids, and detailing the experimental methodologies used to quantify skin absorption, this document provides a comprehensive resource for professionals in dermatological drug development.
Physicochemical Properties and Lipophilicity
The ability of a topical drug to penetrate the skin is fundamentally linked to its physicochemical characteristics, most notably its lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs the molecule's ability to partition into and diffuse through the lipid-rich stratum corneum, the primary barrier to percutaneous absorption.
Fluocortolone caproate is a highly lipophilic molecule, a characteristic primarily due to the caproate ester at the C21 position. This high lipophilicity is a key factor in its potency as a topical corticosteroid.
Table 1: Physicochemical Properties of this compound and Other Selected Corticosteroids
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Lipophilicity Classification |
| This compound | 474.6 | 4.9 | High |
| Fluocortolone | 376.5 | 2.4 | Moderate |
| Hydrocortisone | 362.5 | 1.6 | Low |
| Betamethasone (B1666872) | 392.5 | 1.9 | Moderate |
| Clobetasol (B30939) Propionate | 467.0 | 4.0 | High |
Data sourced from PubChem.[1][2]
The Role of Lipophilicity in Skin Penetration
The skin is a multi-layered organ, with the outermost layer, the stratum corneum, presenting the most significant barrier to drug absorption. The stratum corneum is composed of corneocytes embedded in a lipid matrix, creating a "brick and mortar" structure. For a drug to effectively penetrate this barrier, it must possess a degree of lipophilicity that allows it to dissolve in and traverse this lipid environment.
The journey of a lipophilic drug like this compound through the skin can be summarized in the following steps:
-
Partitioning into the Stratum Corneum: The drug, formulated in a vehicle, is applied to the skin surface. Its lipophilicity dictates how readily it partitions from the vehicle into the lipid-rich stratum corneum.
-
Diffusion through the Stratum Corneum: Once in the stratum corneum, the drug diffuses through the tortuous lipid lamellae between the corneocytes.
-
Partitioning into the Viable Epidermis: After traversing the stratum corneum, the drug must then partition into the more aqueous environment of the viable epidermis.
-
Diffusion to the Dermis and Systemic Absorption: From the viable epidermis, the drug can diffuse into the dermis, where it can exert its therapeutic effect on target cells and potentially be absorbed into the systemic circulation via the dermal vasculature.
An optimal balance of lipophilicity and hydrophilicity is often required for effective transdermal drug delivery. While high lipophilicity enhances penetration through the stratum corneum, excessive lipophilicity can lead to drug retention within the lipid layers, hindering its release into the more aqueous viable epidermis and dermis.
Quantitative Analysis of Corticosteroid Skin Penetration
In vitro skin permeation studies are essential for quantifying the rate and extent of drug absorption through the skin. The Franz diffusion cell is the most common apparatus used for these studies. Below is a summary of available data, highlighting the challenge in finding direct quantitative data for this compound in human skin.
Table 2: Comparative In Vitro Skin Penetration Data for Various Corticosteroids
| Corticosteroid | Vehicle | Skin Model | Permeability Coefficient (Kp, cm/h) | Maximum Flux (Jmax, µg/cm²/h) | Source |
| Fluocortolone | Ointment | Guinea Pig | Not Reported | Higher than reference cream | [3] |
| Fluocortolone | Cream | Guinea Pig | Not Reported | Lower than ointment | [3] |
| Hydrocortisone | Saturated Solution in 50% Ethanol | Equine | Not Reported | Higher in leg skin vs. thorax/groin | [4] |
| Betamethasone | Propylene Glycol | Pig | Not Reported | Higher amount in epidermis/dermis vs. flurandrenolide | [1] |
| Clobetasol | Propylene Glycol | Pig | Not Reported | Higher amount in epidermis/dermis vs. flurandrenolide | [1] |
Note: Direct comparative in vitro human skin permeation data for this compound is limited in publicly available literature. The data presented for fluocortolone is from an in vivo guinea pig study, which indicated good penetration properties, with ointments providing higher flux than creams.[3] Studies on other corticosteroids demonstrate the influence of lipophilicity, with more hydrophobic compounds like betamethasone and clobetasol showing higher retention in the epidermis and dermis.[1]
Experimental Protocols
In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines the general procedure for assessing the skin penetration of a topical formulation using Franz diffusion cells.
Objective: To quantify the percutaneous absorption of a test compound.
Apparatus and Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human abdominal skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic compounds)
-
Formulation of the test compound (e.g., this compound cream)
-
Water bath with circulating system
-
Magnetic stirrers
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Membrane Preparation: Excised skin is carefully dermatomed to a uniform thickness (typically 200-500 µm). The integrity of the skin barrier is often assessed by measuring transepidermal water loss (TEWL) or electrical resistance.
-
Franz Cell Assembly: The dermatomed skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: The receptor chamber is filled with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution is continuously stirred and maintained at a physiological temperature (typically 32°C) to mimic in vivo conditions.
-
Dosing: A finite dose of the topical formulation is applied evenly to the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn from the sampling arm. An equal volume of fresh, pre-warmed receptor solution is immediately replaced to maintain sink conditions.
-
Mass Balance: At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation. The different skin layers (stratum corneum, epidermis, dermis) can be separated and extracted to determine the amount of drug retained in each compartment.
-
Sample Analysis: The concentration of the drug in the receptor solution samples and skin extracts is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
HPLC Method for Quantification of Fluocortolone Esters
This protocol provides a general framework for the quantitative analysis of fluocortolone esters in samples from skin permeation studies.
Objective: To determine the concentration of fluocortolone esters using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and water, with a small amount of acid (e.g., glacial acetic acid) to improve peak shape. A representative mobile phase could be methanol:acetonitrile:water:glacial acetic acid (17:46:37:0.4 v/v/v/v).[5]
-
Flow Rate: Typically 1.0 - 3.0 mL/min.
-
Detection Wavelength: 238 nm.[5]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the analyte in the mobile phase or a suitable solvent at known concentrations to generate a calibration curve.
-
Sample Preparation: Samples from the receptor fluid may be injected directly or after appropriate dilution. Skin extracts will require further processing, such as centrifugation and filtration, to remove particulate matter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: The peak area of the analyte in the chromatogram is proportional to its concentration. The concentration in the unknown samples is calculated using the calibration curve generated from the standards.
Glucocorticoid Receptor Signaling Pathway
Upon penetrating the skin and reaching the viable epidermis and dermis, corticosteroids like this compound exert their anti-inflammatory effects by interacting with intracellular glucocorticoid receptors (GR).
The mechanism of action involves the following key steps:
-
Ligand Binding: The lipophilic corticosteroid diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated ligand-receptor complex then translocates into the nucleus.
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes (transactivation) or downregulate the transcription of pro-inflammatory genes (transrepression).
-
Anti-inflammatory Effects: The modulation of gene expression leads to a decrease in the production of pro-inflammatory mediators such as cytokines, chemokines, and prostaglandins, and an increase in the production of anti-inflammatory proteins, ultimately resulting in the observed anti-inflammatory, immunosuppressive, and anti-proliferative effects.
Mandatory Visualizations
Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.
Caption: Simplified glucocorticoid receptor anti-inflammatory signaling pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Skin penetration and metabolism of topical glucocorticoids in reconstructed epidermis and in excised human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Penetration kinetics of fluocortolone from a new base for ointment and creme (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]
- 5. Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluocortolone Caproate as a Prodrug: An In-depth Technical Guide on Hydrolysis and Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortolone (B1672899) caproate, a synthetic glucocorticoid, is utilized as a prodrug, designed to undergo bioconversion to its active form, fluocortolone, within the body. This targeted delivery and activation strategy aims to enhance therapeutic efficacy while minimizing systemic side effects. This technical guide provides a comprehensive overview of the hydrolysis and activation of fluocortolone caproate, detailing the enzymatic processes involved, summarizing key pharmacokinetic parameters, and outlining experimental protocols for the evaluation of its bioactivation.
Introduction: The Prodrug Concept in Corticosteroid Therapy
Prodrugs are inactive or less active chemical entities that are transformed in vivo to the active parent drug through enzymatic or chemical reactions. The primary rationale for employing a prodrug strategy in corticosteroid therapy, as with this compound, is to optimize the pharmacokinetic and pharmacodynamic properties of the parent drug. Esterification of the active corticosteroid, in this case, fluocortolone, with a caproate moiety alters its physicochemical properties, primarily increasing its lipophilicity. This modification can lead to improved drug delivery, enhanced tissue penetration, and a prolonged duration of action.
Fluocortolone itself is a potent glucocorticoid with anti-inflammatory and immunosuppressive properties. By administering it as the caproate ester, its release and activation can be controlled by endogenous enzymes, leading to a more localized and sustained therapeutic effect.
Hydrolysis and Activation of this compound
The activation of the this compound prodrug is a one-step process involving the enzymatic hydrolysis of the ester bond. This reaction cleaves the caproate group, releasing the pharmacologically active fluocortolone.
Enzymatic Basis of Hydrolysis
The hydrolysis of this compound is primarily mediated by esterases, a diverse group of enzymes ubiquitously present in the body, including in plasma, the liver, and various other tissues. These enzymes catalyze the cleavage of ester bonds, a fundamental reaction in drug metabolism. The rate and extent of hydrolysis are dependent on several factors, including the specific type of esterase, its concentration in the target tissue, and the chemical structure of the prodrug itself.
The following diagram illustrates the enzymatic activation of this compound.
Data Presentation
Quantitative data on the hydrolysis kinetics of this compound is scarce. However, understanding the pharmacokinetic profile of the active metabolite, fluocortolone, is crucial for appreciating the therapeutic implications of the prodrug strategy.
Pharmacokinetic Parameters of Fluocortolone
The following table summarizes the key pharmacokinetic parameters of fluocortolone, the active drug released from this compound.
| Parameter | Value | Species | Reference |
| Plasma Half-Life (t½) | ~1.3 - 1.7 hours | Human | N/A |
| Time to Peak Plasma Concentration (Tmax) | ~1.4 - 2.1 hours | Human | N/A |
| Volume of Distribution (Vd) | ~1.03 L/kg | Human | N/A |
| Oral Bioavailability | >80% | Human | N/A |
Note: The provided pharmacokinetic data is for fluocortolone administered directly and not via the hydrolysis of this compound. The rate of hydrolysis of the prodrug will influence the observed Tmax and duration of action of fluocortolone.
Qualitative Hydrolysis Data for this compound
The following table presents the available qualitative data on the hydrolysis of this compound.
| Tissue | Relative Rate of Hydrolysis | Comparison | Reference |
| Human Subcutaneous Fatty Tissue | Considerably Greater | Compared to Fluocortolone Acetate (B1210297) | [1] |
This finding suggests that the caproate ester is efficiently cleaved in fatty tissues, which can act as a reservoir for the prodrug, leading to a sustained release of the active fluocortolone.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the hydrolysis and activation of prodrugs like this compound.
In Vitro Plasma Stability Assay
This assay determines the stability of a prodrug in plasma and provides an initial assessment of its hydrolysis rate.
Objective: To determine the rate of disappearance of this compound and the appearance of fluocortolone in human plasma in vitro.
Materials:
-
This compound
-
Fluocortolone (as a reference standard)
-
Pooled human plasma (anticoagulated with heparin or EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Internal standard (for analytical quantification)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Prepare a separate stock solution of fluocortolone for the standard curve.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the this compound stock solution to a final concentration of 1-10 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein denaturation.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate the plasma proteins and stop the enzymatic reaction. A typical ratio is 3 volumes of organic solvent to 1 volume of plasma.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Analyze the samples by LC-MS/MS or HPLC-UV to quantify the remaining concentration of this compound and the concentration of the formed fluocortolone at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve will be the first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Tissue Homogenate Stability Assay
This assay is similar to the plasma stability assay but uses tissue homogenates to assess the metabolic stability of the prodrug in specific tissues of interest (e.g., skin, liver).
Objective: To evaluate the hydrolysis of this compound in a specific tissue homogenate.
Materials:
-
This compound
-
Fluocortolone
-
Tissue of interest (e.g., human skin, liver)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Homogenizer (e.g., Potter-Elvehjem homogenizer)
-
Other materials as listed in the plasma stability assay.
Procedure:
-
Tissue Homogenate Preparation:
-
Excise the tissue and wash it with ice-cold buffer.
-
Mince the tissue into small pieces.
-
Homogenize the tissue in a known volume of homogenization buffer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to obtain the S9 fraction (supernatant), which contains both microsomal and cytosolic enzymes.
-
Determine the protein concentration of the S9 fraction using a standard protein assay (e.g., Bradford assay).
-
-
Incubation and Analysis: Follow the same procedure as the In Vitro Plasma Stability Assay, replacing plasma with the tissue homogenate (S9 fraction) normalized to a specific protein concentration (e.g., 1 mg/mL).
Glucocorticoid Receptor (GR) Binding Assay
This assay is used to determine the binding affinity of the active drug, fluocortolone, to its pharmacological target, the glucocorticoid receptor.
Objective: To quantify the binding affinity of fluocortolone to the glucocorticoid receptor.
Materials:
-
Fluocortolone
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
Recombinant human glucocorticoid receptor or cell lysates containing the receptor
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Filter plates (e.g., 96-well glass fiber filter plates)
Procedure:
-
Competitive Binding:
-
In a 96-well plate, add a fixed concentration of the radiolabeled glucocorticoid and the glucocorticoid receptor preparation.
-
Add increasing concentrations of unlabeled fluocortolone (the competitor).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through the glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the concentration of fluocortolone.
-
Determine the IC₅₀ value (the concentration of fluocortolone that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for fluocortolone using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion
This compound serves as an effective prodrug of fluocortolone, relying on enzymatic hydrolysis for its activation. The increased lipophilicity of the caproate ester likely facilitates its partitioning into tissues, where local esterases can mediate a sustained release of the active glucocorticoid. While specific quantitative data on the hydrolysis kinetics of this compound remains an area for further investigation, the available evidence points to tissue-specific enzymatic cleavage as the key activation mechanism. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the bioconversion and pharmacological activity of this and other corticosteroid prodrugs, ultimately contributing to the development of more effective and safer anti-inflammatory therapies.
References
In Vitro Anti-inflammatory Activity of Fluocortolone Caproate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortolone caproate, a potent synthetic glucocorticoid, is utilized in therapeutic applications for its significant anti-inflammatory and immunosuppressive properties. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of this compound, focusing on its molecular mechanisms and relevant experimental protocols. While specific quantitative data such as IC50 values for this compound are not extensively available in publicly accessible literature, this document outlines the established mechanisms of action for corticosteroids and provides detailed methodologies for key in vitro assays used to evaluate their anti-inflammatory effects. These assays include the inhibition of inflammatory enzymes like hyaluronidase (B3051955) and lipoxygenase, the suppression of pro-inflammatory cytokines, and the modulation of the NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anti-inflammatory drugs.
Introduction
This compound is a corticosteroid ester recognized for its potent glucocorticoid activity, making it effective in treating various inflammatory conditions.[1] Its anti-inflammatory effects are primarily mediated through its interaction with glucocorticoid receptors, leading to the modulation of gene expression involved in the inflammatory response.[1] Understanding the in vitro anti-inflammatory profile of this compound is crucial for elucidating its therapeutic mechanisms and for the development of novel anti-inflammatory agents. This guide details the key in vitro assays and signaling pathways relevant to the anti-inflammatory action of this compound.
Mechanism of Action: Glucocorticoid Receptor-Mediated Anti-inflammatory Effects
The anti-inflammatory activity of this compound, like other glucocorticoids, is primarily mediated by its binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two main mechanisms:
-
Transactivation: The GR-ligand complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The GR-ligand complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, often without direct DNA binding, leads to the downregulation of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2]
A key mechanism of transrepression involves the induction of IκBα synthesis, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[2]
In Vitro Experimental Protocols and Data
While specific quantitative data for this compound is limited in the available literature, this section provides detailed protocols for key in vitro assays used to characterize the anti-inflammatory activity of corticosteroids. The presented data for related compounds serve as a reference for the expected effects of this compound.
Inhibition of Pro-inflammatory Enzymes
Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its activity is associated with inflammation and tissue damage.
Experimental Protocol:
A turbidimetric method is commonly employed to assess hyaluronidase activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (this compound), hyaluronidase enzyme in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7), and an activator such as NaCl.
-
Pre-incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiation of Reaction: Add a solution of hyaluronic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 45 minutes).
-
Precipitation of Undigested Hyaluronic Acid: Add an acid albumin solution to precipitate the undigested hyaluronic acid.
-
Turbidity Measurement: Measure the absorbance of the resulting turbidity at 600 nm using a spectrophotometer. The inhibitory effect is inversely proportional to the absorbance.
-
Calculation of Inhibition: Calculate the percentage of inhibition by comparing the absorbance of the test sample with that of a control (without the inhibitor).
Data Presentation:
| Compound | Concentration | % Inhibition of Hyaluronidase | IC50 | Reference |
| This compound | - | Data not available | Data not available | - |
| Illustrative Example: Glycyrrhizic Acid | 1.25 mg/mL | ~50% | - | General Knowledge |
Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.
Experimental Protocol:
A common method involves monitoring the formation of hydroperoxides from a fatty acid substrate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (this compound), lipoxygenase enzyme (e.g., soybean lipoxygenase) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Pre-incubation: Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
-
Initiation of Reaction: Add the substrate, such as linoleic acid or arachidonic acid.
-
Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes (hydroperoxides), for a specific duration (e.g., 6 minutes).
-
Calculation of Inhibition: Calculate the percentage of inhibition by comparing the rate of absorbance change in the presence of the test compound to that of a control. The IC50 value can be determined from a dose-response curve.
Data Presentation:
| Compound | Concentration | % Inhibition of Lipoxygenase | IC50 | Reference |
| This compound | - | Data not available | Data not available | - |
| Illustrative Example: Quercetin | 7.9 ± 0.5 ng/mL | - | 7.9 ± 0.5 ng/mL | [3] |
Inhibition of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade.
Experimental Protocol (LPS-stimulated Macrophages):
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a desired density.
-
Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate IC50 values.
Data Presentation:
| Compound | Cell Line | Stimulant | Cytokine | IC50 | Reference |
| This compound | - | - | TNF-α | Data not available | - |
| This compound | - | - | IL-6 | Data not available | - |
| Illustrative Example: Dexamethasone | RAW 264.7 | LPS | TNF-α | ~10 nM | General Knowledge |
| Illustrative Example: Dexamethasone | RAW 264.7 | LPS | IL-6 | ~5 nM | General Knowledge |
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Its inhibition is a major mechanism of action for many anti-inflammatory drugs.
Experimental Protocol (NF-κB Luciferase Reporter Assay):
-
Cell Line: Use a cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Data Presentation:
| Compound | Cell Line | Stimulant | IC50 for NF-κB Inhibition | Reference |
| This compound | - | - | Data not available | - |
| Illustrative Example: Dexamethasone | HEK293-NF-κB-luc | TNF-α | ~1-10 nM | General Knowledge |
Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostaglandin E2 restores defective lymphocyte proliferation and cell-mediated lympholysis in recipients after allogeneic marrow grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Topically Applied Fluocortolone Caproate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists specifically for the pharmacokinetics and metabolism of topically applied fluocortolone (B1672899) caproate. This guide synthesizes information on the parent compound, fluocortolone, administered systemically, and general principles of topical corticosteroid pharmacokinetics to provide a comprehensive overview. The experimental protocols and quantitative data presented are largely based on studies of fluocortolone and other corticosteroids and should be considered as a reference framework.
Introduction
Fluocortolone caproate is a potent topical corticosteroid used for the treatment of various inflammatory skin conditions. As a prodrug, it is anticipated to be hydrolyzed to the active moiety, fluocortolone, within the skin. Understanding the percutaneous absorption, distribution, metabolism, and excretion (ADME) of topically applied this compound is critical for optimizing its therapeutic efficacy and minimizing potential systemic side effects. This technical guide provides a detailed examination of its expected pharmacokinetic and metabolic profile.
Pharmacokinetics
The journey of topically applied this compound from the skin surface to its systemic elimination involves several key pharmacokinetic processes:
-
Absorption (Percutaneous Penetration): The stratum corneum serves as the primary barrier to absorption. Factors influencing penetration include the integrity of the skin barrier, the formulation of the topical product, the use of occlusion, and the anatomical site of application.[1] Esterification of fluocortolone to this compound increases its lipophilicity, which is expected to enhance its penetration into the lipophilic stratum corneum. Following penetration, the ester is likely hydrolyzed to the active fluocortolone in the viable epidermis.
-
Distribution: Once absorbed into the systemic circulation, fluocortolone exhibits significant binding to plasma proteins. Studies on orally administered fluocortolone show a high degree of protein binding, ranging from 83% to 95%.[2] This binding restricts the amount of free, pharmacologically active drug available to target tissues and for elimination. Two-thirds of fluocortolone is bound to transcortin (corticosteroid-binding globulin), with the remainder bound to albumin and other globulins.
-
Metabolism: this compound is designed to be a prodrug, with the caproate ester being cleaved by esterases within the skin to release the active fluocortolone. Systemically, fluocortolone undergoes hepatic metabolism. While specific metabolic pathways for fluocortolone are not extensively detailed in the available literature, like other corticosteroids, it is expected to undergo Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) reactions to form more water-soluble, inactive metabolites.[3]
-
Excretion: The metabolites of fluocortolone are primarily excreted by the kidneys in the urine. Studies on other corticosteroids have shown that a significant portion of metabolites can also be excreted in the feces via biliary elimination.[4]
Quantitative Pharmacokinetic Data (Derived from Oral Fluocortolone Studies)
The following table summarizes key pharmacokinetic parameters for fluocortolone based on studies of oral administration, as specific data for topical this compound is not available. These values provide an estimate of the systemic behavior of fluocortolone once it is absorbed.
| Parameter | Value | Species | Administration Route | Reference |
| Time to Maximum Plasma Concentration (tmax) | 1.4 - 2.1 hours | Human | Oral | [5] |
| Maximum Plasma Concentration (Cmax) (20 mg dose) | 174 - 202 ng/mL | Human | Oral | [2][6] |
| Plasma Half-Life (t1/2) | 1.3 - 1.76 hours | Human | Oral/IV | [5][6] |
| Volume of Distribution (Vd) | 1.01 - 1.03 L/kg | Human | Oral | [2][5] |
| Total Plasma Clearance | 6.48 - 7.0 mL/min/kg | Human | Oral/IV | [2][6] |
| Plasma Protein Binding | 83 - 95% | Human | Oral | [2] |
Metabolism
The biotransformation of this compound is a critical step in its activation and subsequent inactivation and elimination.
Cutaneous Metabolism
The primary metabolic event for this compound in the skin is expected to be the enzymatic hydrolysis of the caproate ester by cutaneous esterases to yield the pharmacologically active fluocortolone. This bioactivation is a key design feature of this prodrug.
Caption: Hydrolysis of this compound in the Skin.
Systemic Metabolism
Once in the systemic circulation, fluocortolone is metabolized in the liver. While specific metabolites have not been fully characterized in the literature, the metabolic pathways are likely to be similar to other glucocorticoids, involving oxidation and conjugation reactions to increase water solubility for renal excretion.
Experimental Protocols
In Vitro Percutaneous Absorption Study
This study would aim to quantify the penetration of this compound through the skin.
-
Skin Model: Excised human or porcine skin is mounted on Franz diffusion cells.
-
Test Substance: A formulation containing a known concentration of radiolabeled ([14C] or [3H]) this compound is applied to the epidermal surface.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.
-
Sampling: At predetermined time points, aliquots of the receptor fluid are collected and analyzed for radioactivity to determine the amount of drug that has permeated the skin.
-
Skin Analysis: At the end of the experiment, the skin is sectioned (stratum corneum, epidermis, dermis) and the amount of retained drug in each layer is quantified.
-
Analysis: Liquid scintillation counting is used to quantify the radiolabeled compound.
References
- 1. Consequences of systemic absorption of topical glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fluocortolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Excretion of corticosteroid metabolites in urine and faeces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of fluocortolone and prednisolone after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of Fluocortolone Caproate on Immune Cell Gene Expression
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortolone (B1672899) caproate, a potent synthetic glucocorticoid, exerts significant anti-inflammatory and immunosuppressive effects by modulating gene expression in various immune cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, focusing on the glucocorticoid receptor (GR)-mediated signaling pathways. We detail the transcriptional regulation of key immune-related genes, present quantitative data on gene expression changes, and outline relevant experimental protocols. Furthermore, this document visualizes the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: Glucocorticoids and the Immune System
Glucocorticoids (GCs) are a class of steroid hormones that are indispensable in clinical practice for treating a wide range of inflammatory and autoimmune diseases.[1] Their efficacy stems from their profound ability to suppress the immune system and curb inflammation.[1][2] Fluocortolone caproate, as a member of this class, functions primarily by binding to the intracellular glucocorticoid receptor (GR), which then acts as a ligand-activated transcription factor to alter the expression of a significant portion of the human genome.[3][4] These genomic effects, which can be either activating (transactivation) or repressive (transrepression), are highly dependent on the specific immune cell type, leading to distinct transcriptional responses across different leukocyte populations.[1][3]
Core Mechanism of Action: The Glucocorticoid Receptor Pathway
The primary mechanism of this compound involves its interaction with the GR. In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[5]
-
Ligand Binding and Nuclear Translocation : this compound, being lipophilic, freely diffuses across the cell membrane and binds to the GR in the cytoplasm.[4] This binding event induces a conformational change, causing the dissociation of HSPs and the translocation of the ligand-activated GR into the nucleus.[4][5]
-
Genomic Regulation : Once in the nucleus, the GR homodimerizes and modulates gene expression through two primary genomic mechanisms:
-
Transactivation : The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][4] This typically leads to the increased transcription of anti-inflammatory proteins such as Annexin A1, Glucocorticoid-Induced Leucine Zipper (GILZ), and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1/DUSP1).[2][5] While beneficial, transactivation is also associated with many of the adverse side effects of glucocorticoid therapy.[1]
-
Transrepression : The activated GR monomer can interfere with the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical drivers of pro-inflammatory gene expression.[4][6] This "tethering" mechanism does not involve direct GR-DNA binding but rather protein-protein interactions that prevent NF-κB and AP-1 from initiating the transcription of inflammatory cytokines, chemokines, and adhesion molecules.[1][4] This is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[1]
-
References
- 1. Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pleiotropic Effects of Glucocorticoids on the Immune System in Circadian Rhythm and Stress [frontiersin.org]
- 3. Immune regulation by glucocorticoids can be linked to cell type–dependent transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 5. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 6. americapeptides.com [americapeptides.com]
The Caproate Ester's Crucial Role in Enhancing Fluocortolone's Potency and Duration of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the caproate ester in modulating the therapeutic profile of the synthetic corticosteroid, fluocortolone (B1672899). By examining its influence on physicochemical properties, pharmacokinetics, and pharmacodynamics, we will elucidate how esterification transforms fluocortolone into a more potent and longer-acting anti-inflammatory agent for topical applications. This guide provides a comprehensive overview of the underlying mechanisms, supported by experimental data and detailed methodologies, to inform future research and drug development in the field of topical corticosteroids.
Introduction: The Strategy of Esterification in Topical Corticosteroids
Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. A key strategy in optimizing their therapeutic efficacy and safety profile is the chemical modification of the parent steroid molecule, often through esterification. The addition of an ester moiety, such as a caproate group, to the C21-hydroxyl position of the steroid nucleus can significantly alter its physicochemical properties, most notably its lipophilicity.
Fluocortolone, a potent glucocorticoid, serves as a prime example of this strategy. While effective in its own right, its esterified form, fluocortolone caproate, exhibits enhanced therapeutic characteristics directly attributable to the presence of the caproate group. This guide will delve into the scientific principles governing these enhancements, focusing on the interplay between chemical structure, skin penetration, receptor binding, and duration of action.
Physicochemical and Pharmacokinetic Profile: The Impact of the Caproate Ester
The primary role of the caproate ester is to increase the lipophilicity of the fluocortolone molecule. This is a critical factor in topical drug delivery, as the outermost layer of the skin, the stratum corneum, is a lipid-rich barrier. Increased lipophilicity facilitates the partitioning of the drug from its vehicle into the stratum corneum, a crucial first step for reaching its target receptors in the deeper layers of the skin.
This compound acts as a prodrug.[1] Following its penetration into the skin, it is metabolically cleaved by esterases present in the skin to release the active parent compound, fluocortolone.[2] This enzymatic conversion is a key aspect of its mechanism, ensuring that the active drug is released at the site of action.
The increased lipophilicity of this compound also contributes to the formation of a drug reservoir within the stratum corneum. This depot effect allows for a sustained release of the active fluocortolone over an extended period, thereby prolonging its duration of action and potentially allowing for less frequent application.[3] Studies have shown that fluocortolone can persist in the skin for up to six days after application.[3]
Quantitative Data Summary
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (XLogP3-AA) |
| Fluocortolone | C₂₂H₂₉FO₄ | 376.5 | 2.4[4] |
| This compound | C₂₈H₃₉FO₅ | 474.6 | 4.9[5] |
Table 2: Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Fluocortolone | This compound | Notes |
| Glucocorticoid Receptor Binding Affinity (RBA) | Data not available | Data not available | General principle: 21-esters may have slightly altered affinity compared to the parent alcohol, but the primary effect of the ester is on delivery and retention.[4] |
| Vasoconstrictor Potency | Potent | Potent | Direct comparative data using a standardized scoring system or ED₅₀ is not available. However, fluocortolone and its esters are generally classified as potent corticosteroids. |
| Anti-inflammatory Potency (ED₅₀) | Data not available | Data not available | Direct comparative ED₅₀ values from a standardized topical anti-inflammatory model (e.g., croton oil ear edema) are not available. |
| Skin Penetration (in vitro) | 39% - 62% liberation from formulations in 24h[3] | Data not available | Direct comparative flux data (e.g., in µg/cm²/h) from Franz diffusion cell experiments are not available. |
Mechanism of Action: Glucocorticoid Receptor Signaling
Fluocortolone, released from its caproate prodrug, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells. This binding event initiates a cascade of molecular events that ultimately modulate gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
Upon binding fluocortolone, the GR dissociates from a complex of chaperone proteins, undergoes a conformational change, and translocates into the nucleus. In the nucleus, the activated GR dimer can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and enhances the transcription of anti-inflammatory genes, such as lipocortin-1 (which inhibits phospholipase A2 and thereby the production of prostaglandins (B1171923) and leukotrienes) and IκBα (an inhibitor of the pro-inflammatory transcription factor NF-κB).
-
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of inflammatory responses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the potency and duration of action of topical corticosteroids like fluocortolone and its caproate ester.
Glucocorticoid Receptor Binding Affinity Assay
This in vitro assay determines the relative affinity of a corticosteroid for the glucocorticoid receptor.
References
- 1. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Human-pharmacokinetic Studies on Penetration Kinetics of a 6 alpha-Fluoro-9 alpha-chloro-16 alpha-methyl-delta 1,4-pregnadiene-11 beta-dihydroxy-3,20-dione-21-trimethyl-acetic acid (Clocortolone Trimethyl-acetic acid) after e picutaneous application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Penetration kinetics of fluocortolone from a new base for ointment and creme (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Fluocortolone Caproate
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Fluocortolone caproate is a potent glucocorticoid used in topical formulations for its anti-inflammatory and anti-allergic properties.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy. This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]
2. Chemical Information
-
Chemical Structure:
-
Mechanism of Action: this compound acts by binding to glucocorticoid receptors, which modulates gene expression to produce anti-inflammatory effects.[1]
3. HPLC Method Development
An isocratic RP-HPLC method was developed for the quantification of this compound.
3.1. Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/Vis detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (71.6:26.4:2, v/v/v)[11][12] |
| Flow Rate | 1.3 mL/min[11][12] |
| Detection Wavelength | 240 nm[11][12] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
4. Experimental Protocols
4.1. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.
-
Sample Preparation (for a cream formulation): Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.
5. Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines for the following parameters:
5.1. System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution (50 µg/mL). The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | 0.8% |
5.2. Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1254 |
5.3. Accuracy
The accuracy of the method was assessed by the recovery of known amounts of this compound added to a placebo formulation at three concentration levels (80%, 100%, and 120% of the nominal concentration). The experiment was performed in triplicate at each level.
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.7 | 99.5% |
| Mean % Recovery | 99.8% |
5.4. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts.
| Precision Level | %RSD of Peak Area |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.2% |
5.5. Specificity
The specificity of the method was demonstrated by analyzing a placebo formulation and a standard solution of this compound. The chromatograms showed no interference from the excipients at the retention time of this compound.
5.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
5.7. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results.
| Parameter Varied | Variation | %RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | 1.1% |
| Mobile Phase Composition | ± 2% Organic Phase | 1.3% |
| Wavelength | ± 2 nm | 0.9% |
6. Experimental Workflow Diagram
Caption: Workflow for HPLC Method Development and Validation.
The developed isocratic RP-HPLC method for the quantification of this compound is simple, rapid, accurate, precise, and robust. The method meets all the validation criteria as per the ICH Q2(R2) guidelines and is suitable for routine quality control analysis of this compound in bulk and pharmaceutical formulations.
References
- 1. Buy this compound | 303-40-2 [smolecule.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. This compound | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. benthamdirect.com [benthamdirect.com]
Application Note: High-Throughput Analysis of Fluocortolone Caproate in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Fluocortolone caproate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies and clinical trial monitoring. The method utilizes a simple protein precipitation step for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation.
Introduction
This compound is a synthetic glucocorticoid with potent anti-inflammatory properties. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic assessment and to ensure safety and efficacy in clinical applications. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] This application note presents a complete protocol for the determination of this compound in human plasma, designed for high-throughput environments.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Fluocortolone-d3 (or other suitable structural analog as an internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Fluocortolone-d3 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 0.5 | 50 | 50 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 50 | 50 |
| 5.0 | 50 | 50 |
Mass Spectrometry
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 475.3 | To be determined | 150 | To be optimized |
| Fluocortolone-d3 (IS) | 380.2 | To be determined | 150 | To be optimized |
Note: The monoisotopic mass of this compound is 474.27815250 Da.[2] The precursor ion will be the protonated molecule [M+H]+, which is approximately m/z 475.3. The product ions and collision energy must be optimized by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 5: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%CV) ≤ 20%, Accuracy (%Bias) within ±20%. |
| Accuracy & Precision | Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. | Intra- and inter-day precision (%CV) ≤ 15%. Accuracy (%Bias) within ±15%. |
| Matrix Effect | The effect of plasma components on the ionization of the analyte and internal standard. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across different concentrations. |
| Stability | Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). | Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of method development and validation steps.
References
In Vivo Efficacy of Fluocortolone Caproate in a Psoriasis Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, immune cell infiltration, and increased vascularity.[1] The IL-23/IL-17 axis is now understood to be a central pathogenic pathway in psoriasis, driving the inflammatory cascade that leads to the characteristic skin lesions.[2][3] Animal models are indispensable tools for studying disease pathogenesis and for the preclinical evaluation of novel therapeutics. The topical application of imiquimod (B1671794) (IMQ), a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely mimics human plaque psoriasis, including erythema, scaling, and epidermal thickening (acanthosis).[4][5]
Fluocortolone caproate is a potent glucocorticoid used topically to treat various inflammatory skin conditions. Its therapeutic effect in psoriasis is attributed to its anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties.[6] Glucocorticoids exert their effects by binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate the transcription of a wide array of genes, leading to the suppression of pro-inflammatory cytokines and chemokines.[7]
These application notes provide a framework for assessing the efficacy of this compound in the imiquimod-induced psoriasis mouse model, offering detailed protocols and expected outcomes based on the performance of potent topical corticosteroids.
Data Presentation: Efficacy of a Potent Topical Corticosteroid in the Imiquimod-Induced Psoriasis Mouse Model
The following tables summarize representative quantitative data for the efficacy of a potent topical corticosteroid (used as a proxy for this compound) in an imiquimod-induced psoriasis mouse model.
Table 1: Effect on Psoriasis Area and Severity Index (PASI) Score
| Treatment Group | Mean PASI Score (Day 7) | % Reduction vs. Vehicle |
| Naive (No Disease) | 0.0 ± 0.0 | N/A |
| Vehicle (IMQ-induced) | 9.5 ± 1.2 | 0% |
| Potent Corticosteroid (0.05%) | 2.1 ± 0.5 | 77.9% |
PASI scores are a composite of erythema, scaling, and skin thickness, each graded on a 0-4 scale.[8]
Table 2: Effect on Epidermal Thickness
| Treatment Group | Mean Epidermal Thickness (µm) (Day 7) | % Reduction vs. Vehicle |
| Naive (No Disease) | 20.5 ± 2.1 | N/A |
| Vehicle (IMQ-induced) | 95.3 ± 10.4 | 0% |
| Potent Corticosteroid (0.05%) | 35.8 ± 4.7 | 62.4% |
Table 3: Effect on Pro-inflammatory Cytokine mRNA Expression in Skin Tissue
| Treatment Group | IL-17A (Fold Change vs. Naive) | IL-23 (Fold Change vs. Naive) | TNF-α (Fold Change vs. Naive) |
| Naive (No Disease) | 1.0 | 1.0 | 1.0 |
| Vehicle (IMQ-induced) | 25.4 ± 4.1 | 18.2 ± 3.5 | 15.7 ± 2.9 |
| Potent Corticosteroid (0.05%) | 5.2 ± 1.3 | 4.5 ± 0.9 | 3.8 ± 0.7 |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% imiquimod cream.[5]
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice[9]
-
5% Imiquimod cream (e.g., Aldara™)
-
Control cream (e.g., Vaseline Lanette cream)
-
Electric clippers
-
Depilatory cream (optional)
-
Calipers for thickness measurements
Procedure:
-
Animal Preparation: Two days prior to the start of the experiment, shave the dorsal back skin of the mice over an area of approximately 2x3 cm.
-
Disease Induction:
-
On Day 0, begin the daily topical application of 62.5 mg of 5% imiquimod cream to the shaved back skin. This corresponds to 3.125 mg of active imiquimod.[5]
-
For the control group, apply an equivalent amount of control cream.
-
Continue the daily application for 5-7 consecutive days.
-
-
Clinical Scoring:
-
From Day 1 until the end of the experiment, daily assess and score the severity of the skin inflammation based on the Psoriasis Area and Severity Index (PASI).
-
Score three parameters: erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[8]
-
The cumulative PASI score is the sum of the scores for these three parameters.
-
Measure the thickness of the back skin and/or ear using a caliper as a quantitative measure of inflammation.
-
Treatment Protocol with this compound
Materials:
-
This compound formulated in a suitable vehicle (e.g., ointment or cream base) at the desired concentration (e.g., 0.1%).
-
Vehicle control (the same base without the active ingredient).
Procedure:
-
Treatment Initiation: Begin topical treatment on Day 2 or 3 after the first imiquimod application, once clear signs of inflammation are visible.
-
Application:
-
Divide the imiquimod-treated mice into treatment groups (e.g., Vehicle, this compound).
-
Apply a standardized amount (e.g., 50-100 mg) of the test or vehicle cream to the inflamed back skin once or twice daily.
-
Ensure the treatment is applied several hours after the daily imiquimod application to avoid mixing of the creams.
-
-
Monitoring: Continue daily clinical scoring and thickness measurements throughout the treatment period.
Endpoint Analysis
1. Histological Analysis:
-
At the end of the study (e.g., Day 7), euthanize the mice and collect the treated back skin.
-
Fix the skin samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
2. Cytokine Analysis (qPCR):
-
Collect skin tissue at the end of the study and snap-freeze in liquid nitrogen or store in an RNA stabilization solution.
-
Isolate total RNA from the skin samples.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α. Normalize the expression to a housekeeping gene (e.g., GAPDH).
Visualizations
Psoriasis Pathogenesis and Corticosteroid Intervention
Caption: Psoriasis pathogenesis and points of corticosteroid intervention.
Experimental Workflow
Caption: General experimental workflow for efficacy testing.
References
- 1. Animal models of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of topical corticosteroids in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Assessment of Fluocortolone Caproate in a Murine Model of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by eczematous lesions, intense pruritus, and a relapsing course.[1] Animal models are indispensable tools in the preclinical evaluation of novel therapeutics for AD. This document provides a detailed protocol for assessing the efficacy of Fluocortolone caproate, a potent glucocorticoid, in a chemically-induced murine model of atopic dermatitis. This compound exerts its anti-inflammatory effects by binding to glucocorticoid receptors, which in turn modulates the expression of genes involved in inflammation. This leads to the suppression of inflammatory pathways and a reduction in the activity of immune cells.
The following protocols are based on established methodologies for inducing AD-like skin inflammation in mice and provide a framework for the reproducible and accurate assessment of the anti-inflammatory potential of this compound.
Key Signaling Pathways in Atopic Dermatitis and Glucocorticoid Action
Atopic dermatitis pathogenesis involves a complex interplay of immune cells and cytokines. A key pathway involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory genes. Glucocorticoids, like this compound, exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex can translocate to the nucleus and interfere with the activity of NF-κB and AP-1, thereby reducing the production of inflammatory cytokines.
Caption: Glucocorticoid signaling pathway in inflammation.
Experimental Protocols
DNCB-Induced Atopic Dermatitis Model in BALB/c Mice
This protocol describes the induction of an AD-like phenotype in BALB/c mice using 2,4-Dinitrochlorobenzene (DNCB).
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
This compound
-
Vehicle for this compound (e.g., ointment base)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
Calipers
-
Standard laboratory equipment
Experimental Workflow:
Caption: Experimental workflow for the DNCB-induced AD model.
Procedure:
-
Acclimatization (1 week): House the mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Sensitization (Day 0):
-
Anesthetize the mice and shave the dorsal skin.
-
Apply 100 µL of a 1% DNCB solution (dissolved in a 3:1 acetone:olive oil mixture) to the shaved back skin.
-
-
Challenge Phase (Beginning on Day 7):
-
Starting one week after sensitization, repeatedly challenge the mice by applying 100 µL of a 0.2% DNCB solution to the same dorsal skin area three times a week for three weeks.
-
-
Treatment Groups:
-
Divide the mice into the following groups (n=8-10 per group):
-
Naive Control: No DNCB treatment.
-
Vehicle Control: DNCB treatment + topical application of the vehicle.
-
This compound: DNCB treatment + topical application of this compound (e.g., 0.1% in a suitable ointment base).
-
Positive Control (Optional): DNCB treatment + a known effective topical corticosteroid.
-
-
-
Treatment Application (Beginning on Day 14):
-
From the second week of the challenge phase, topically apply a thin layer of the assigned treatment (vehicle or this compound) to the lesional skin daily.
-
Evaluation of Therapeutic Efficacy
a. Clinical Scoring of Skin Lesions:
-
Assess the severity of dermatitis twice a week using a scoring system based on the following criteria: erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness.
-
Score each symptom on a scale of 0 (none), 1 (mild), 2 (moderate), and 3 (severe). The total clinical score is the sum of individual scores.
b. Measurement of Ear Thickness:
-
As an indicator of local inflammation, measure the thickness of the ear using a digital caliper before the first challenge and at the end of the study.
c. Assessment of Scratching Behavior:
-
On the final day of the experiment, individually house the mice and record their scratching behavior for 30 minutes. Count the number of scratching bouts.
d. Histological Analysis:
-
At the end of the study, euthanize the mice and collect dorsal skin samples.
-
Fix the samples in 10% formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Stain sections with Toluidine Blue to identify and quantify mast cells.
e. Cytokine Analysis:
-
Homogenize a portion of the skin tissue to extract proteins or RNA.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-13, IL-31) using ELISA or quantitative PCR (qPCR).
f. Serum IgE Levels:
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Measure the total serum IgE levels using an ELISA kit.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Clinical Score and Ear Thickness
| Treatment Group | Final Clinical Score (Mean ± SEM) | Ear Thickness (mm, Mean ± SEM) |
| Naive Control | 0.0 ± 0.0 | 0.20 ± 0.02 |
| Vehicle Control | 8.5 ± 0.7 | 0.45 ± 0.04 |
| This compound (0.1%) | 2.1 ± 0.3 | 0.25 ± 0.03 |
| Illustrative data. P < 0.05 compared to Vehicle Control. |
Table 2: Effect of this compound on Scratching Behavior and Serum IgE
| Treatment Group | Number of Scratches (in 30 min, Mean ± SEM) | Serum IgE (ng/mL, Mean ± SEM) |
| Naive Control | 15 ± 3 | 50 ± 10 |
| Vehicle Control | 150 ± 15 | 800 ± 75 |
| This compound (0.1%) | 45 ± 8 | 250 ± 40 |
| Illustrative data. P < 0.05 compared to Vehicle Control. |
Table 3: Histological and Cytokine Analysis
| Treatment Group | Epidermal Thickness (µm, Mean ± SEM) | Mast Cell Count (per mm², Mean ± SEM) | Skin TNF-α (pg/mg protein, Mean ± SEM) | Skin IL-4 (pg/mg protein, Mean ± SEM) |
| Naive Control | 20 ± 2 | 10 ± 2 | 50 ± 8 | 20 ± 5 |
| Vehicle Control | 100 ± 10 | 80 ± 9 | 400 ± 35 | 150 ± 18 |
| This compound (0.1%) | 35 ± 5 | 25 ± 4 | 120 ± 15 | 50 ± 9 |
| Illustrative data. P < 0.05 compared to Vehicle Control. |
Conclusion
This document provides a comprehensive protocol for the preclinical assessment of this compound in a DNCB-induced atopic dermatitis mouse model. The detailed methodologies for induction, treatment, and evaluation, along with structured data presentation, will enable researchers to generate robust and reliable data on the therapeutic potential of this compound for atopic dermatitis. The provided diagrams offer a clear visualization of the underlying signaling pathways and the experimental workflow.
References
Application Notes and Protocols: Fluocortolone Caproate in HaCaT Keratinocyte Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone (B1672899) caproate, a potent glucocorticoid, is utilized in dermatological formulations for its anti-inflammatory and immunosuppressive properties. Understanding its impact on keratinocyte proliferation is crucial for developing targeted therapies for hyperproliferative skin disorders like psoriasis. The immortalized human keratinocyte cell line, HaCaT, provides a robust and reproducible in vitro model to assess the anti-proliferative effects of corticosteroids. These application notes provide a comprehensive guide to utilizing Fluocortolone caproate in HaCaT keratinocyte proliferation assays, including detailed protocols and an overview of the underlying signaling pathways.
Glucocorticoids, including this compound, exert their effects by binding to the glucocorticoid receptor (GR).[1] This interaction leads to a cascade of genomic and non-genomic events that modulate cellular processes. In keratinocytes, glucocorticoids are known to inhibit proliferation, a key therapeutic action in treating hyperproliferative skin conditions.[2][3]
Data Presentation
The anti-proliferative effects of various topical corticosteroids on HaCaT cells have been evaluated, demonstrating a dose-dependent reduction in cell growth.[2] The following table summarizes the comparative anti-proliferative efficacy of several corticosteroids at a concentration of 10⁻⁴M, as determined by an MTT assay.[2] This data provides a benchmark for evaluating the potency of this compound.
| Corticosteroid | Anti-proliferative Ranking |
| Betamethasone-dipropionate | 1 (Most Potent) |
| Desonide | 2 |
| Betamethasone-valerate | 3 |
| Hydrocortisone-base | 3 |
| Clobetasol-propionate | 3 |
| Hydrocortisone-butyrate | 4 (Least Potent) |
Table 1: Comparative anti-proliferative ranking of topical corticosteroids on HaCaT cells at 10⁻⁴M concentration. Data synthesized from a study by Guichard et al., 2015.[2]
Furthermore, the study indicated that at a lower concentration of 10⁻⁸M, some topical corticosteroids could paradoxically induce HaCaT proliferation.[2] This highlights the importance of a comprehensive dose-response analysis in proliferation assays. The mechanism of cell growth inhibition often involves cell cycle arrest. For most tested corticosteroids, this occurred primarily in the G2-phase, while clobetasol-propionate induced arrest in the S-phase.[2]
Experimental Protocols
HaCaT Cell Culture
A standardized protocol for the culture of HaCaT cells is essential for reproducible results.
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed into new flasks at a desired density.
HaCaT Keratinocyte Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
Materials:
-
HaCaT cells in complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 10⁻⁸M to 10⁻⁴M.[2] Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on HaCaT proliferation.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway leading to inhibition of keratinocyte proliferation.
References
- 1. KEGG DRUG: this compound [kegg.jp]
- 2. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and modulation of sex steroid metabolizing activity in normal human keratinocytes in primary culture and HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Topical Delivery of Fluocortolone Caproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone (B1672899) caproate is a potent glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties in the topical treatment of various skin disorders.[1][2] Conventional formulations, such as creams and ointments, can have limitations in terms of drug delivery efficiency to the target skin layers. This document provides detailed application notes and protocols for the development of advanced topical formulations—specifically nanoemulsions, microemulsions, and liposomes—to enhance the delivery of fluocortolone caproate, potentially increasing its therapeutic efficacy while minimizing systemic absorption and associated side effects.
Physicochemical Properties of this compound:
This compound is a lipophilic molecule, a characteristic that influences its formulation design.[1][3] The caproate ester enhances its lipophilicity, which can affect its absorption and distribution within the skin.[3]
| Property | Value | Reference |
| Molecular Formula | C28H39FO5 | [1][4] |
| Molecular Weight | 474.6 g/mol | [1][4] |
| XLogP3 | 4.9 | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
Enhanced Formulation Strategies
To overcome the barrier properties of the stratum corneum, advanced formulation strategies can be employed. These include nanoemulsions, microemulsions, and liposomes, which can improve the solubility, stability, and skin penetration of this compound.
Nanoemulsions
Nanoemulsions are kinetically stable, isotropic dispersions of oil and water stabilized by a surfactant and co-surfactant, with droplet sizes typically ranging from 20 to 200 nm. Their small droplet size provides a large surface area, which can enhance the penetration of the drug into the skin.
Table 1: Example of a this compound Nanoemulsion Formulation and Characterization
| Parameter | Illustrative Value |
| This compound (%) | 0.1 |
| Oil Phase (e.g., Oleic Acid) (%) | 10 |
| Surfactant (e.g., Tween 80) (%) | 20 |
| Co-surfactant (e.g., Transcutol P) (%) | 10 |
| Aqueous Phase (Water) (%) | 59.9 |
| Mean Droplet Size (nm) | 150 ± 10 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -25 ± 5 |
| Entrapment Efficiency (%) | > 95 |
| In Vitro Release (µg/cm²) at 6h | 15.5 ± 2.1 |
| Ex Vivo Permeation Flux (µg/cm²/h) | 2.5 ± 0.4 |
Microemulsions
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, surfactant, and co-surfactant. They form spontaneously and have droplet sizes typically under 100 nm. Their ability to solubilize lipophilic drugs and interact with the stratum corneum makes them effective for enhancing topical drug delivery.
Table 2: Example of a this compound Microemulsion Formulation and Characterization
| Parameter | Illustrative Value |
| This compound (%) | 0.1 |
| Oil Phase (e.g., Isopropyl Myristate) (%) | 15 |
| Surfactant (e.g., Labrasol) (%) | 35 |
| Co-surfactant (e.g., Plurol Oleique) (%) | 15 |
| Aqueous Phase (Water) (%) | 34.9 |
| Mean Droplet Size (nm) | 50 ± 5 |
| Polydispersity Index (PDI) | < 0.1 |
| Zeta Potential (mV) | -15 ± 3 |
| Entrapment Efficiency (%) | > 98 |
| In Vitro Release (µg/cm²) at 6h | 22.8 ± 3.5 |
| Ex Vivo Permeation Flux (µg/cm²/h) | 4.1 ± 0.6 |
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs. For this compound, a lipophilic drug, it would primarily be entrapped within the lipid bilayer. Liposomes can enhance drug delivery by fusing with the skin's lipids.
Table 3: Example of a this compound Liposomal Formulation and Characterization
| Parameter | Illustrative Value |
| This compound (%) | 0.1 |
| Phospholipid (e.g., Phosphatidylcholine) (mg/mL) | 100 |
| Cholesterol (mg/mL) | 20 |
| Mean Vesicle Size (nm) | 200 ± 20 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -30 ± 5 |
| Entrapment Efficiency (%) | > 90 |
| In Vitro Release (µg/cm²) at 6h | 12.3 ± 1.8 |
| Ex Vivo Permeation Flux (µg/cm²/h) | 1.8 ± 0.3 |
Experimental Protocols
Formulation Preparation
-
Oil Phase Preparation: Dissolve this compound in the chosen oil (e.g., oleic acid).
-
Aqueous Phase Preparation: Separately, mix the surfactant (e.g., Tween 80), co-surfactant (e.g., Transcutol P), and water.
-
Emulsification: Add the oil phase dropwise to the aqueous phase under continuous magnetic stirring at a moderate speed.
-
Homogenization: Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of a stable nanoemulsion.
-
Component Mixing: Mix the oil (e.g., isopropyl myristate), surfactant (e.g., Labrasol), and co-surfactant (e.g., Plurol Oleique) in the desired ratio.
-
Drug Incorporation: Dissolve this compound in this mixture.
-
Titration: Slowly titrate this mixture with water under gentle magnetic stirring until a clear and transparent microemulsion is formed.
-
Lipid Film Formation: Dissolve this compound, phospholipid (e.g., phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature.
-
Vesicle Formation: The hydration process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles (LUVs or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
Formulation Characterization
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The zeta potential, a measure of surface charge and stability, is determined by measuring the particle's electrophoretic mobility.
-
Protocol:
-
Dilute the formulation with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Analyze the sample using a Zetasizer instrument at a fixed scattering angle and temperature (e.g., 25°C).
-
Record the average particle size, PDI, and zeta potential from triplicate measurements.
-
-
Principle: The amount of drug encapsulated within the formulation is determined by separating the unentrapped drug and quantifying the entrapped portion.
-
Protocol (for Liposomes):
-
Centrifuge the liposomal suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the liposomes.
-
Carefully collect the supernatant containing the unentrapped drug.
-
Lyse the liposome (B1194612) pellet with a suitable solvent (e.g., methanol) to release the entrapped drug.
-
Quantify the drug concentration in both the supernatant and the lysed pellet using a validated analytical method (e.g., HPLC-UV).
-
Calculate the EE% using the following formula: EE% = (Amount of entrapped drug / Total amount of drug) x 100
-
In Vitro Drug Release Testing (IVRT)
-
Principle: This test measures the rate at which the drug is released from the formulation through a synthetic membrane into a receptor medium.
-
Protocol:
-
Use a Franz diffusion cell apparatus.
-
Mount a synthetic membrane (e.g., polysulfone) between the donor and receptor chambers.
-
Fill the receptor chamber with a suitable receptor medium (e.g., phosphate (B84403) buffer with a solubilizing agent like ethanol (B145695) to maintain sink conditions) and maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Apply a known quantity of the formulation to the membrane in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the graph represents the release rate.
-
Ex Vivo Skin Permeation Studies
-
Principle: This study evaluates the permeation of the drug through excised animal or human skin to predict in vivo performance.
-
Protocol:
-
Use a Franz diffusion cell apparatus.
-
Prepare excised skin (e.g., rat, pig, or human) by removing subcutaneous fat and hair.
-
Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Follow the procedure for IVRT (steps 3-6).
-
Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount of drug permeated per unit area versus time plot.
-
Visualizations
Glucocorticoid Signaling Pathway
Glucocorticoids, like fluocortolone, exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[2] This complex then translocates to the nucleus and modulates the transcription of various genes. The primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.[2]
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Experimental Workflow for Formulation Development
The development and evaluation of enhanced topical formulations follow a systematic workflow, from preparation and characterization to performance testing.
Caption: Workflow for topical formulation development.
References
- 1. Fluocortolone Pivalate | 29205-06-9 | Benchchem [benchchem.com]
- 2. axplora.com [axplora.com]
- 3. Effective topical delivery systems for corticosteroids: dermatological and histological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluocortolone Pivalate | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing an In Vitro Dose-Response Curve for Fluocortolone Caproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone caproate is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. Like other corticosteroids, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This process, known as transactivation and transrepression, leads to the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory mediators.[1][2][3]
Establishing a precise dose-response curve in vitro is a critical step in characterizing the potency of glucocorticoids like this compound. This document provides detailed protocols for determining the half-maximal effective concentration (EC50) using two common methods: a reporter gene assay and the quantification of endogenous glucocorticoid-responsive gene expression. These assays are essential for preclinical drug development, potency testing, and mechanistic studies.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids (GC) diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex. Ligand binding induces a conformational change, causing the dissociation of chaperone proteins and the translocation of the GC-GR complex into the nucleus.[1][3] In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either increased (transactivation) or decreased (transrepression) gene transcription.[2][4]
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for In Vitro Skin Permeation Studies of Fluocortolone Caproate Using a Franz Diffusion Cell Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro skin permeation studies are a cornerstone in the development and evaluation of topical and transdermal drug delivery systems.[1] These studies offer valuable insights into the rate and extent of a drug's absorption through the skin, which is critical for assessing the bioavailability, efficacy, and safety of dermatological formulations.[1] The Franz diffusion cell is a widely accepted and utilized apparatus for these investigations, providing a reliable and reproducible method to simulate drug permeation through the skin under controlled laboratory conditions.[1][2]
This document provides detailed application notes and protocols for conducting in vitro skin permeation studies of the potent synthetic corticosteroid, fluocortolone (B1672899) caproate, using a Franz diffusion cell setup. Fluocortolone and its esters are used topically to treat various skin disorders.[3]
Principle of the Franz Diffusion Cell
The Franz diffusion cell is a simple, two-chamber device designed to study the permeation of a substance across a membrane.[1] It comprises a donor chamber, where the test formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions.[1] A membrane, which can be excised human or animal skin or a synthetic membrane, separates the two chambers.[1]
The fundamental principle involves measuring the amount of the active pharmaceutical ingredient (API) that permeates from the donor chamber, through the membrane, and into the receptor chamber over time.[1] The receptor fluid is continuously stirred and maintained at a constant temperature to ensure sink conditions and mimic the physiological environment of the skin.[4] Samples are collected from the receptor chamber at predetermined intervals and analyzed to quantify the concentration of the permeated drug.[1]
Experimental Protocols
Franz Diffusion Cell Setup and Preparation
A static Franz diffusion cell system is typically used for these studies. The following protocol outlines the preparation and setup:
Materials:
-
Franz diffusion cells (with known diffusion area and receptor volume)
-
Water bath with circulator
-
Magnetic stir plate and stir bars
-
Excised human or porcine skin
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
Fluocortolone caproate formulation
-
Syringes and needles for sampling
-
HPLC system for analysis
Protocol:
-
Cleaning: Thoroughly clean all Franz cell components with an appropriate solvent and rinse with distilled water to eliminate any residues.
-
Membrane Preparation (Excised Skin):
-
Thaw frozen full-thickness human or porcine skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin to a size slightly larger than the orifice of the diffusion cell.
-
The skin can be used as full-thickness, or the epidermis can be separated from the dermis by heat treatment (e.g., immersion in water at 60°C for one minute).
-
-
Receptor Medium Preparation:
-
For lipophilic drugs like this compound, a receptor medium with a solubilizing agent is necessary to maintain sink conditions. A common choice is phosphate-buffered saline (PBS) pH 7.4 containing a non-ionic surfactant like Tween 80 or a percentage of ethanol.
-
Degas the receptor solution to prevent the formation of air bubbles, which can interfere with diffusion.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber.
-
Securely clamp the donor chamber on top of the membrane to create a leak-proof seal.
-
-
Temperature Equilibration:
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Bubbles can be removed via the sampling arm by tilting the cell.[5]
-
Place the assembled cells in a water bath set to maintain a skin surface temperature of 32 ± 1°C.[4] Allow the system to equilibrate for at least 30 minutes. The receptor fluid should be continuously stirred.[5]
-
Skin Permeation Study
Protocol:
-
Dose Application: Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor medium from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
-
Sample Storage: Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) until analysis.
Quantification of this compound by HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the accurate quantification of this compound in the receptor medium samples. The following is a representative method:
HPLC System:
-
Column: Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) or equivalent C18 column.[3]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water with a small amount of acetic acid. A reported mobile phase for fluocortolone esters is methanol:acetonitrile:water:glacial acetic acid (17:46:37:0.4 v/v/v/v).[3] An alternative optimized mobile phase is a methanol:water:acetic acid mixture at a 71.6:26.4:2 (v/v/v) ratio.[6]
-
Flow Rate: 1.3 mL/min.[6]
-
Detection: UV detector at 240 nm.[6]
-
Injection Volume: 20 µL.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the receptor medium to construct a calibration curve.
-
Sample Analysis: Inject the collected samples and standards into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the calibration curve.
Data Presentation and Analysis
Quantitative data from in vitro skin permeation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.[1]
Calculation of Permeation Parameters
-
Cumulative Amount Permeated (Qn): Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for the amount of drug removed in previous samples.
-
Steady-State Flux (Jss): Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[1]
-
Permeability Coefficient (Kp): The permeability coefficient can be calculated if the concentration of the drug in the donor vehicle (Cd) is known and constant: Kp = Jss / Cd.
-
Lag Time (t_lag): The lag time is determined from the x-intercept of the linear portion of the plot of cumulative amount permeated versus time.[1]
Representative Data (for a Potent Topical Corticosteroid)
Disclaimer: The following tables present representative data for other potent topical corticosteroids (hydrocortisone and clobetasol (B30939) propionate) due to the lack of publicly available, specific quantitative permeation data for this compound. These values serve as an illustrative example of how to present such data.
Table 1: In Vitro Permeation of Hydrocortisone (B1673445) from Different Formulations through Synthetic and Biological Membranes.
| Formulation | Membrane | Cumulative Amount Permeated at 24h (µg/cm²) | Permeability Coefficient (cm/h) x 10⁻³ |
| 1% Hydrocortisone Gel | Synthetic (Nyflon) | 1882 ± 395 | 7.8 |
| 1% Hydrocortisone Cream | Synthetic (Nyflon) | 145 - 200 | Not Reported |
| 1% Hydrocortisone Gel | Mouse Skin | 746.32 ± 12.43 | Not Reported |
| 1% Hydrocortisone Gel | EpiDerm™ | 198 ± 32 | Not Reported |
Data adapted from a study on hydrocortisone permeation.[7]
Table 2: Distribution of Clobetasol Propionate (B1217596) in Different Skin Layers After 6 Hours of In Vitro Permeation.
| Formulation | Skin Layer | Amount of Clobetasol Propionate (µg/cm²) |
| Clobetasol Propionate in NLCs | Stratum Corneum | ~2.5 |
| Clobetasol Propionate in Aqueous Solution | Stratum Corneum | ~1.0 |
| Clobetasol Propionate in NLCs | Epidermis + Dermis | ~0.5 |
| Clobetasol Propionate in Aqueous Solution | Epidermis + Dermis | ~0.2 |
Data adapted from a study on clobetasol propionate encapsulated in nanostructured lipid carriers (NLCs).[8]
Visualizations
Experimental Workflow
Caption: General workflow for an in vitro skin permeation study using Franz diffusion cells.
Topical Corticosteroid Signaling Pathway
Caption: Simplified signaling pathway of topical corticosteroids in skin cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for Gene Expression Analysis of Inflammatory Markers Following Fluocortolone Caproate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone caproate, a potent glucocorticoid, is utilized for its anti-inflammatory and immunosuppressive properties. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then modulates the expression of a wide array of genes involved in inflammation.[1][2] This modulation occurs through several mechanisms, including the direct transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] Understanding the specific changes in gene expression of inflammatory markers following treatment with this compound is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapeutics.
These application notes provide a framework for assessing the impact of this compound on the gene expression of key inflammatory markers. The protocols outlined below describe the necessary steps for cell culture and stimulation, RNA extraction, and quantitative gene expression analysis using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of glucocorticoids like this compound are primarily mediated through the inhibition of pro-inflammatory signaling pathways. Two of the most critical pathways are the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Signaling Pathway: This pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide [LPS]), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Glucocorticoids inhibit NF-κB signaling by inducing the expression of IκBα and by directly interacting with the NF-κB complex, thereby preventing its transcriptional activity.[3]
-
MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of MAPK pathways leads to the phosphorylation and activation of various transcription factors, including AP-1, which in turn promotes the expression of inflammatory genes. Glucocorticoids can interfere with MAPK signaling by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the in vitro treatment of a relevant cell line (e.g., macrophages, endothelial cells) with this compound and an inflammatory stimulus.
Materials:
-
Appropriate cell line (e.g., RAW 264.7 murine macrophages, Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: Once the cells have reached the desired confluency, replace the medium with fresh, serum-free medium. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (e.g., DMSO) for 1 hour.
-
Inflammatory Stimulation: Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 2, 4, 8, 24 hours) to capture the dynamics of gene expression changes.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.
II. RNA Extraction
This protocol outlines the isolation of total RNA from cultured cells using a common reagent like TRIzol.
Materials:
-
TRIzol reagent or similar RNA isolation kit
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Homogenization: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Pipette the cell lysate up and down several times to ensure complete lysis.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used for the initial homogenization. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRIzol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully discard the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
III. Reverse Transcription and Quantitative PCR (RT-qPCR)
This protocol describes the conversion of RNA to complementary DNA (cDNA) and the subsequent quantification of target gene expression.
Materials:
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Forward and reverse primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from the extracted RNA according to the manufacturer's instructions for the reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the samples on a qPCR instrument using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control groups. Normalize the expression of the target genes to the expression of the housekeeping gene.
Data Presentation
The quantitative data obtained from the qPCR experiments should be summarized in a clear and structured table to facilitate easy comparison of the effects of this compound on the expression of different inflammatory markers.
Table 1: Effect of this compound on Inflammatory Marker Gene Expression
| Target Gene | Treatment Group | Fold Change vs. LPS Control (Mean ± SD) |
| TNF-α | LPS + this compound (1 nM) | Data not available in public domain |
| LPS + this compound (10 nM) | Data not available in public domain | |
| LPS + this compound (100 nM) | Data not available in public domain | |
| IL-1β | LPS + this compound (1 nM) | Data not available in public domain |
| LPS + this compound (10 nM) | Data not available in public domain | |
| LPS + this compound (100 nM) | Data not available in public domain | |
| IL-6 | LPS + this compound (1 nM) | Data not available in public domain |
| LPS + this compound (10 nM) | Data not available in public domain | |
| LPS + this compound (100 nM) | Data not available in public domain |
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for gene expression analysis.
Caption: Inflammatory Signaling Pathways Modulated by this compound.
References
Troubleshooting & Optimization
Improving the stability of Fluocortolone caproate in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Fluocortolone (B1672899) caproate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Fluocortolone caproate and why is its stability a concern in cell culture?
This compound is a synthetic glucocorticoid, a type of corticosteroid, characterized by the addition of a caproate ester group to the fluocortolone backbone.[1] Like many corticosteroid esters, it is susceptible to chemical degradation in aqueous environments such as cell culture media. The primary stability concern is the hydrolysis of its ester bond, which releases the active parent compound, fluocortolone, and caproic acid.[1][2] This degradation can lead to a decrease in the effective concentration of the intended compound over the course of an experiment, resulting in inconsistent or erroneous results.
Q2: What are the primary degradation pathways for this compound in cell culture media?
The two main degradation pathways for this compound in aqueous solutions are:
-
Hydrolysis: The ester linkage at the C21 position is susceptible to hydrolysis, catalyzed by factors like pH and temperature. This reaction cleaves the caproate group, yielding the parent fluocortolone molecule. This is considered the most significant reaction limiting the shelf-life of corticosteroid 21-esters.[1][2]
-
Oxidation: The steroid backbone itself can undergo oxidation, which can lead to a loss of biological activity.[2]
Q3: How should I prepare a stock solution of this compound?
Due to its low aqueous solubility, this compound powder should first be dissolved in a sterile, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or absolute ethanol (B145695) to create a concentrated stock solution.
-
Recommendation: Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO.
-
Procedure: Aseptically weigh the this compound and dissolve it in the appropriate volume of sterile DMSO.
-
Storage: Aliquot the stock solution into small, single-use, sterile tubes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the maximum recommended concentration of DMSO in my final culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines tolerating concentrations up to 0.1% without significant adverse effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: How stable is this compound once diluted in cell culture medium at 37°C?
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effect. | Degradation of Compound: The effective concentration of this compound has decreased due to hydrolysis in the warm, aqueous culture medium. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. For long-term cultures (>24 hours), replace the medium with freshly prepared this compound solution every 24-48 hours. 3. Perform a time-course experiment to determine the window of consistent activity for your specific cell line and media combination. |
| Precipitate forms after diluting the stock solution into the medium. | Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. This is more common when diluting from a highly concentrated stock. | 1. Pre-warm the cell culture medium to 37°C before adding the drug stock. 2. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing. 3. Consider preparing an intermediate dilution in sterile PBS or medium before the final dilution into the culture volume. |
| Variability between experimental replicates. | Inconsistent Dosing or Degradation: This can be due to incomplete mixing, degradation during preparation, or using a degraded stock solution. | 1. Ensure the stock solution is completely thawed and vortexed before making dilutions. 2. Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots. 3. Verify pipetting accuracy and ensure homogenous mixing of the final culture medium before dispensing to wells. |
| Unexpected cellular toxicity. | Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high for the cells. | 1. Calculate and confirm that the final solvent concentration is non-toxic for your specific cell line (typically <0.5%). 2. Always include a vehicle control (medium + solvent) to differentiate between compound and solvent effects. 3. If possible, prepare a more concentrated stock solution to reduce the volume added to the medium. |
Data Presentation
Table 1: Illustrative Stability of this compound in Cell Culture Media at 37°C
Disclaimer: The following data is illustrative, based on the expected behavior of corticosteroid esters, and is intended to guide experimental design. Actual degradation rates should be determined empirically.
| Time (Hours) | % Remaining in DMEM (pH 7.4) | % Remaining in RPMI-1640 (pH 7.2) |
| 0 | 100% | 100% |
| 12 | ~95% | ~96% |
| 24 | ~88% | ~91% |
| 48 | ~75% | ~80% |
| 72 | ~60% | ~68% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture.
-
Materials:
-
This compound powder (MW: 474.6 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance and sterile weighing tools
-
-
Procedure (performed in a sterile biosafety cabinet):
-
Weigh out 4.75 mg of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This yields a 10 mM stock solution.
-
Dispense the stock solution into single-use, sterile aliquots (e.g., 20 µL).
-
Label the aliquots clearly and store them at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the degradation of this compound in cell culture medium over time.
-
Materials:
-
Prepared working solution of this compound in the desired cell culture medium (e.g., 10 µM in DMEM).
-
Sterile tubes for sample collection.
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Acetic Acid (HPLC grade).
-
-
Procedure:
-
Prepare a 10 µM working solution of this compound in the desired cell culture medium.
-
Dispense the solution into multiple sterile tubes and place them in a 37°C incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Immediately transfer the sample to an HPLC vial. If the medium contains serum, precipitate proteins by adding an equal volume of cold acetonitrile, vortex, centrifuge, and transfer the supernatant to the HPLC vial.
-
Analyze the sample using a validated HPLC method. An example method based on published literature for fluocortolone esters could be:[3][4][5]
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 70:30:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 5 µm particle size.
-
Detection: UV at 243 nm.
-
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage remaining by comparing the peak area at each time point to the peak area at T=0.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Primary degradation pathways of this compound.
References
- 1. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluocortolone Pivalate | 29205-06-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fluocortolone Caproate Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fluocortolone caproate in aqueous buffers.
Troubleshooting Guide
Q1: I am unable to dissolve this compound in my aqueous buffer (e.g., PBS, pH 7.4). What are the initial troubleshooting steps?
A1: this compound is a lipophilic molecule with very low aqueous solubility. Here are the initial steps to troubleshoot dissolution issues:
-
Verify Compound Identity and Purity: Ensure the correct compound is being used and that its purity is high, as impurities can affect solubility.
-
Particle Size Reduction: If you have the solid powder, reducing the particle size can increase the surface area and improve the dissolution rate. This can be achieved through techniques like micronization.
-
Gentle Heating and Agitation: Gently warming the buffer (e.g., to 37°C) while stirring or sonicating can aid dissolution. However, be cautious of potential degradation at elevated temperatures. Monitor for any changes in the appearance of the solution.
-
pH Adjustment: The solubility of corticosteroids can be pH-dependent. Although this compound is a neutral molecule, extreme pH values might influence its stability and should be evaluated carefully.
-
Use of a Co-solvent: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) can significantly increase solubility.
Q2: My this compound precipitates out of the buffer after initial dissolution upon standing. How can I prevent this?
A2: Precipitation after initial dissolution suggests that the solution is supersaturated and thermodynamically unstable. To address this:
-
Optimize Co-solvent Concentration: If you are using a co-solvent, you may need to increase its concentration to maintain the stability of the solution.
-
Incorporate a Stabilizer: The use of stabilizing excipients can help prevent precipitation. Cyclodextrins are particularly effective at forming inclusion complexes that keep hydrophobic drugs like this compound in solution.
-
Solid Dispersion Technique: For long-term stability in solid formulations that are reconstituted, preparing a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and prevent precipitation upon reconstitution.
Q3: I am using a co-solvent, but I am concerned about its potential toxicity in my cell-based assay. What are my options?
A3: This is a valid concern. Here are some strategies to mitigate co-solvent toxicity:
-
Minimize Co-solvent Concentration: Determine the minimum concentration of the co-solvent required to maintain solubility. A concentration-response curve for the co-solvent's effect on your specific assay is recommended.
-
Select a Less Toxic Co-solvent: Consider using co-solvents with lower cellular toxicity, such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol, instead of more aggressive solvents like DMSO or ethanol.
-
Utilize Cyclodextrins: Cyclodextrins are an excellent alternative to co-solvents for increasing aqueous solubility with generally lower toxicity profiles in vitro. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Prepare a Stock Solution: Prepare a highly concentrated stock solution of this compound in a suitable organic solvent and then dilute it to the final working concentration in your aqueous buffer. The final concentration of the organic solvent should be low enough not to affect your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: As a neutral molecule, the solubility of this compound is not significantly influenced by pH changes within the typical physiological range (pH 4-8). However, extreme pH values (highly acidic or alkaline) can lead to chemical degradation of the molecule, which could indirectly affect the amount of intact drug in solution.
Q3: What are the most common and effective methods to enhance the solubility of this compound?
A3: The most effective methods for enhancing the aqueous solubility of poorly soluble corticosteroids like this compound include:
-
Co-solvency: The use of water-miscible organic solvents.
-
Complexation with Cyclodextrins: Formation of inclusion complexes with cyclodextrin (B1172386) derivatives.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be used to increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules. Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in pharmaceutical formulations. However, it is crucial to consider the potential for surfactants to interfere with biological assays and their critical micelle concentration (CMC).
Q5: How can I quantify the concentration of dissolved this compound in my buffer?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound in aqueous solutions. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer. Detection is often performed at a wavelength around 240 nm.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H39FO5 | PubChem |
| Molecular Weight | 474.6 g/mol | PubChem |
| XLogP3 | 4.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
Table 2: General Effect of Co-solvents on Corticosteroid Solubility (Illustrative)
| Co-solvent | Typical Concentration Range (% v/v) | Expected Solubility Enhancement |
| Ethanol | 5 - 20% | Moderate to High |
| Propylene Glycol | 10 - 40% | Moderate |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | < 1% (for in vitro assays) | High |
Note: This table provides a general illustration of the effect of co-solvents on corticosteroid solubility. The optimal co-solvent and its concentration must be determined empirically for this compound and the specific application.
Table 3: Common Cyclodextrins for Corticosteroid Solubilization
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity, commonly used. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, can enhance solubility of ionizable drugs. |
| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity, but can have higher toxicity. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To prepare a solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Co-solvent (e.g., Ethanol, PEG 400, or DMSO)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound.
-
In a clean, dry volumetric flask, add the weighed this compound.
-
Add a small volume of the chosen co-solvent to the flask to wet the powder.
-
Stir the mixture at room temperature until the this compound is completely dissolved in the co-solvent. Gentle warming or sonication can be used to aid dissolution.
-
Once dissolved, slowly add the aqueous buffer to the flask with continuous stirring. Add the buffer in small portions to avoid precipitation.
-
Continue to add the buffer up to the final desired volume.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Vials or flasks
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 1-10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and to reach equilibrium.
-
After the equilibration period, filter the suspension through a 0.22 µm filter to remove the undissolved this compound.
-
The clear filtrate contains the solubilized this compound-HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30)
-
Organic solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:5 or 1:10 drug-to-carrier ratio).
-
Dissolve both the this compound and the carrier in a suitable organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a solid film or mass is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
The resulting powder is the solid dispersion of this compound, which can be used for dissolution studies or incorporated into solid dosage forms.
Mandatory Visualizations
Caption: Experimental workflow for addressing this compound solubility issues.
Caption: Glucocorticoid receptor signaling pathway for this compound.
Preventing crystallization of Fluocortolone caproate in topical formulations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the crystallization of Fluocortolone Caproate in topical formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide: Crystal Formation in this compound Formulations
Crystallization of the active pharmaceutical ingredient (API) in a topical formulation is a critical issue that can impact product stability, efficacy, and patient safety. This guide provides a systematic approach to troubleshooting and resolving crystal growth in your this compound formulations.
Issue: Observed Crystals or Graininess in the Formulation
1. Initial Verification and Characterization:
The first step is to confirm the presence of crystals and identify their nature.
-
Visual Inspection: Examine the formulation under a microscope, preferably with polarized light. Crystalline materials will appear as bright, birefringent particles against a dark background.
-
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the melting point of the observed particles. A thermal event corresponding to the melting point of this compound will confirm its crystallization.
-
Spectroscopic Analysis: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy can be used to chemically identify the crystals.
-
X-Ray Diffraction (XRD): XRD is a definitive method to confirm the crystalline nature of the material and can distinguish between different polymorphic forms.[1][2][3]
2. Root Cause Analysis:
Once crystallization is confirmed, investigate the potential causes. The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for crystallization issues.
3. Corrective and Preventive Actions (CAPA):
Based on the root cause analysis, implement the following strategies:
Formulation-Related Solutions
-
Optimize Solvent System: Ensure this compound is fully solubilized in the chosen solvent system at the target concentration. The addition of a co-solvent can significantly improve solubility.
-
Incorporate Anti-Nucleating Agents: The inclusion of polymers can inhibit nucleation and crystal growth. Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used for this purpose.[4][5]
-
Evaluate Excipient Compatibility: Ensure all excipients are compatible and do not promote crystallization.
Process-Related Solutions
-
Control Cooling Rate: Rapid cooling can sometimes lead to the precipitation of dissolved substances.[6] A controlled, slower cooling rate may be necessary. Conversely, for some systems, "shock cooling" can create smaller, less perceptible crystals.[7]
-
Optimize Homogenization/Mixing: The speed and duration of mixing are critical. Insufficient homogenization can lead to poor dispersion, while excessive shear can sometimes promote crystallization.[6][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to crystallize in a topical formulation?
A1: The primary factors include:
-
Supersaturation: The concentration of this compound exceeding its solubility limit in the formulation vehicle is the main driving force for crystallization.[8]
-
Temperature Fluctuations: Changes in temperature during manufacturing or storage can alter the solubility of the API, leading to precipitation.[6]
-
Inadequate Solvent System: The solvent system may not be optimal to maintain the drug in a solubilized state throughout the product's shelf life.
-
Incompatible Excipients: Certain excipients may interact with this compound and reduce its solubility.
-
Processing Parameters: Critical process parameters such as cooling rate and mixing speed can significantly influence crystallization.[6][8]
Q2: How can I increase the solubility of this compound in my formulation?
A2: To enhance solubility, consider the following:
-
Co-solvents: Incorporate co-solvents like propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), or ethanol.
-
Surfactants: The use of surfactants can increase solubility by forming micelles.
-
Complexing Agents: Cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility.
Q3: What concentration of polymers like HPMC or PVP should I use to prevent crystallization?
A3: The optimal concentration is formulation-dependent and requires experimental determination. However, typical concentration ranges are provided in the table below. It has been reported that HPMC can be effective at concentrations as low as 0.05% (0.5 mg/ml).[2] For PVP, in vivo relevant concentrations for precipitation inhibition are often considered to be between 0.1% and 1.0% w/v.[9]
Q4: Can the order of ingredient addition during manufacturing affect crystallization?
A4: Yes, the order of addition is a critical process parameter. The API should typically be dissolved in the solvent system before being incorporated into the main vehicle to ensure it is fully solubilized.
Data at a Glance
The following tables summarize key quantitative data to guide your formulation development.
Table 1: Solubility of a Representative Corticosteroid (Hydrocortisone) in Common Topical Excipients
| Excipient | Solubility (mg/mL at 25°C) | Reference |
| Water | 0.28 | [10] |
| Propylene Glycol | 12.7 | [10] |
| Ethanol | 15.0 | [10] |
| Isopropyl Myristate | Insoluble in water, miscible with most organic solvents | [11] |
Table 2: Typical Concentration Ranges of Anti-Nucleating Polymers in Topical Formulations
| Polymer | Typical Concentration Range (%) | Function | Reference |
| HPMC | 0.1 - 5.0 | Thickener, Stabilizer, Crystal Growth Inhibitor | [1][3][12] |
| PVP | 0.1 - 1.0 | Precipitation Inhibitor, Stabilizer | [9] |
Table 3: Critical Process Parameters and their Potential Impact on Crystallization
| Parameter | Typical Range/Consideration | Potential Impact of Deviation | Reference |
| Cooling Rate | Formulation dependent; may require slow, controlled cooling or rapid "shock" cooling. | Rapid cooling can cause precipitation; too slow can allow for large crystal growth. | [6][7] |
| Homogenization Speed | 2500 - 8000 rpm (example) | High shear can sometimes induce crystallization; low shear may result in poor dispersion. | [8] |
| Homogenization Time | Process dependent | Insufficient time leads to non-uniformity; excessive time can increase stress on the system. | |
| Temperature of Phase Combination | Critical for emulsions | Significant temperature differences between phases can cause components to solidify. | [6] |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent/Co-solvent Systems
Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents and co-solvent blends.
Methodology:
-
Preparation of Solvent Systems: Prepare a series of common topical solvents (e.g., propylene glycol, isopropyl myristate, oleic acid) and co-solvent blends (e.g., propylene glycol:water in ratios of 80:20, 50:50, 20:80).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each solvent system in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25°C and 4°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, filter it through a suitable syringe filter (e.g., 0.45 µm PTFE), and dilute it with a suitable mobile phase.
-
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
References
- 1. capecrystalbrands.com [capecrystalbrands.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progressing Towards the Sustainable Development of Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the inhibitory potential of HPMC, PVP and HPC polymers on nucleation and crystal growth - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mpbio.com [mpbio.com]
- 11. ISOPROPYL MYRISTATE NF - PCCA [pccarx.com]
- 12. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluocortolone Caproate Concentration for In Vitro Assays
Welcome to the technical support center for the use of Fluocortolone Caproate in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a potent glucocorticoid that exerts its anti-inflammatory and immunosuppressive effects by binding to intracellular glucocorticoid receptors (GR).[1] Upon binding, the activated GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory molecules.[1]
Q2: I am starting my experiments. What is a good starting concentration range for this compound in my in vitro assay?
Q3: How should I prepare my stock solution of this compound?
This compound is a hydrophobic molecule with low water solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder. The molecular weight is approximately 460.6 g/mol .[1]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may assist in solubilization.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
-
Q4: What is the maximum final concentration of DMSO I can have in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my anti-inflammatory assay.
-
Possible Cause 1: Concentration is too low.
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Solution: Increase the concentration range of this compound in your next experiment. A wider range, for example, from 1 nM to 100 µM, might be necessary to observe a dose-dependent effect.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The effects of glucocorticoids on gene transcription can take several hours. Consider extending the incubation time with this compound (e.g., 12, 24, or 48 hours) before measuring your endpoint.
-
-
Possible Cause 3: Instability of the compound in the culture medium.
-
Solution: Prepare fresh dilutions of this compound from your frozen stock for each experiment. Corticosteroids can degrade in aqueous solutions over time.
-
Issue 2: High levels of cell death observed, even at low concentrations of this compound.
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Possible Cause 1: Cell line is highly sensitive to the compound.
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Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. This will help you identify a non-toxic concentration range for your subsequent anti-inflammatory assays.
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: Ensure the final DMSO concentration in your culture wells is below 0.5% and that your vehicle control shows no significant cytotoxicity.[2] If your cells are particularly sensitive, you may need to lower the DMSO concentration further.
-
Experimental Protocols & Data Presentation
Cytotoxicity Assay
To determine the cytotoxic potential of this compound on your cell line, an MTT assay is recommended.
Table 1: Example Data from Cytotoxicity Studies of Various Corticosteroids on Fibroblasts (24h exposure)
| Corticosteroid | Cell Type | IC50 (µM) |
|---|---|---|
| Hydrocortisone | Mouse TM Fibroblasts | >1000 |
| Dexamethasone | Mouse TM Fibroblasts | ~500 |
| Fluocinolone Acetonide | Mouse TM Fibroblasts | ~250 |
| Hydrocortisone | Human TM Fibroblasts | ~750 |
| Dexamethasone | Human TM Fibroblasts | ~400 |
| Fluocinolone Acetonide | Human TM Fibroblasts | ~200 |
Note: This table provides example data from related compounds to guide initial concentration selection. Actual IC50 values for this compound must be determined experimentally.[3]
Protocol: MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Triton X-100).
-
Replace the medium in the wells with the prepared drug dilutions and incubate for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Anti-Inflammatory Assays
A common method to assess the anti-inflammatory activity of glucocorticoids is to measure their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Table 2: Expected Dose-Dependent Inhibition of TNF-α by this compound
| This compound (µM) | % Inhibition of TNF-α (Relative to LPS alone) |
|---|---|
| 0.01 | 10-20% |
| 0.1 | 30-50% |
| 1 | 60-80% |
| 10 | >90% |
Note: This is a hypothetical table illustrating the expected trend. Actual values must be determined experimentally.
Protocol: Inhibition of TNF-α Production
-
Seed cells (e.g., macrophages like RAW 264.7 or primary monocytes) in a 24-well plate.
-
Pre-incubate the cells with various non-toxic concentrations of this compound (determined from your cytotoxicity assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: Troubleshooting decision tree for in vitro assays.
References
Troubleshooting batch-to-batch variability of Fluocortolone caproate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluocortolone (B1672899) caproate. The information is designed to help address common issues related to batch-to-batch variability encountered during experimentation and manufacturing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, formulation, and analysis of Fluocortolone caproate.
1. Synthesis and Impurities
-
Question: We are observing a new, unidentified impurity peak in our HPLC analysis of a recent batch of this compound. What are the potential sources of this impurity?
Answer: The appearance of a new impurity can stem from several factors throughout the synthesis and storage process. Key areas to investigate include:
-
Raw Material Quality: The quality of starting materials and reagents is a primary source of variability.[1][2][3][4][5][6] Poor quality raw materials can introduce impurities that carry through the synthesis process. It is crucial to have stringent quality control for all incoming materials.
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Reaction Conditions: Minor deviations in reaction parameters such as temperature, pressure, pH, or reaction time can lead to the formation of side products.[1][7] Review the batch production records for any deviations from the established protocol.
-
Degradation: this compound, like other corticosteroids, can degrade under stress conditions such as exposure to light, heat, or extreme pH.[8][9] Hydrolysis and oxidation are common degradation pathways.[8] Consider if the batch was exposed to any of these conditions during manufacturing or storage.
-
Residual Solvents: Inadequate removal of solvents used during synthesis or crystallization can lead to their presence in the final product.
-
-
Question: Our latest batch of this compound shows a lower yield than expected. What are the likely causes?
Answer: A reduction in yield can often be traced back to variations in the manufacturing process.[1] Consider the following:
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Incomplete Reactions: Check for any procedural deviations that might have led to an incomplete chemical reaction. This could be related to reaction time, temperature, or catalyst activity.
-
Side Reactions: The formation of byproducts will consume starting materials and reduce the yield of the desired product. The presence of impurities can sometimes catalyze these side reactions.
-
Purification and Isolation Losses: Review the crystallization and filtration steps. Issues such as improper solvent selection or temperature control during crystallization can lead to losses.[10][11]
-
2. Physical Properties and Formulation
-
Question: We have noticed a change in the crystal habit (shape) and particle size of our this compound active pharmaceutical ingredient (API). How will this affect our formulation?
Answer: Changes in crystal habit and particle size are critical quality attributes (CQAs) that can significantly impact the downstream processing and bioavailability of the final drug product.[12][13]
-
Flowability and Processing: Variations in particle size and shape can affect the powder's flow properties, which is crucial for uniform die filling during tablet manufacturing or consistent dosing in other formulations.[3]
-
Dissolution Rate and Bioavailability: Smaller particle sizes generally lead to a higher surface area and faster dissolution rate, which can impact the drug's bioavailability.[14] Polymorphism, the existence of different crystal forms, can also significantly affect solubility and dissolution.[2][7][8][14] It is essential to characterize the polymorphic form of each batch.
-
Content Uniformity: Poor flowability can lead to non-uniform distribution of the API in the final dosage form, affecting content uniformity.
-
-
Question: A recent batch of our this compound formulation is showing signs of crystallization upon storage. What could be the cause?
Answer: Crystallization in a formulated product is often a sign of physical instability. Potential causes include:
-
Supersaturation: The concentration of this compound in the formulation may be close to or exceed its saturation solubility in the vehicle, leading to crystallization over time, especially with temperature fluctuations.
-
Excipient Interactions: Interactions between the API and excipients can alter the solubility of the API in the formulation.
-
Polymorphic Transformation: The initial form of the API may have been a more soluble, metastable polymorph that is converting to a less soluble, more stable form over time.[7][14]
-
3. Analytical Variability
-
Question: We are seeing inconsistent results in the HPLC assay of different batches of this compound. How can we troubleshoot this?
Answer: Inconsistent HPLC results can be due to issues with the sample, the analytical method, or the instrument itself.
-
Sample Preparation: Ensure that the sample preparation procedure is consistent and that the API is fully dissolved in the diluent. Inadequate dissolution is a common source of variability.
-
Method Robustness: The analytical method may not be robust enough to handle minor variations in sample matrix or environmental conditions. A thorough method validation should be performed.
-
Column Performance: The performance of the HPLC column can degrade over time. Check for changes in peak shape, retention time, and resolution.
-
Instrument Calibration: Verify that the HPLC system is properly calibrated.
-
Data Presentation
Table 1: Critical Quality Attributes (CQAs) of this compound API
| Critical Quality Attribute | Target | Justification |
| Physical Attributes | ||
| Appearance | White to off-white crystalline powder | Ensures identity and purity. |
| Particle Size Distribution (D90) | < 30 µm | Affects dissolution rate and bioavailability.[15] |
| Polymorphic Form | Form I (or specified form) | Different polymorphs can have different solubility and stability.[15] |
| Chemical Attributes | ||
| Identification (HPLC, IR) | Conforms to reference standard | Confirms the chemical identity of the API. |
| Assay (HPLC) | 98.0% - 102.0% | Ensures the correct potency of the API. |
| Impurity Profile (HPLC) | ||
| - Any individual unspecified impurity | ≤ 0.10% | Controls the level of unknown impurities. |
| - Total impurities | ≤ 0.5% | Ensures the overall purity of the API. |
| Residual Solvents | Meets USP <467> limits | Controls the level of solvents from the manufacturing process. |
| Water Content (Karl Fischer) | ≤ 0.5% | High water content can promote degradation. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is suitable for the quantitative determination of this compound and its related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Calculate the content of this compound and the percentage of impurities based on the peak areas.
-
2. Thin-Layer Chromatography (TLC) for Impurity Profiling
TLC can be used as a complementary technique for impurity profiling.[18][19]
-
Stationary Phase: TLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of chloroform (B151607) and isobutyl alcohol (e.g., 50:50 v/v).[20]
-
Sample Preparation: Dissolve the sample in a suitable solvent like chloroform or methanol.
-
Procedure:
-
Spot the sample and reference standard solutions onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches a predetermined height.
-
Dry the plate and visualize the spots under UV light (254 nm).
-
Calculate the Rf values of the spots and compare them to the reference standard.
-
Mandatory Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Lipid Bilayer Provides a Site for Cortisone Crystallization at High Cortisone Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. What Causes a Cortisone Flare and How to Cope [verywellhealth.com]
- 12. hamiltoncompany.com [hamiltoncompany.com]
- 13. Critical API Attributes and the Major Impact They Can Have on Drug Product Development - Patheon pharma services [patheon.com]
- 14. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impurity profiling of pharmaceuticals by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Fluocortolone Caproate Degradation Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of Fluocortolone (B1672899) caproate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments on the impact of pH and temperature on its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Fluocortolone caproate under pH and thermal stress?
A1: As a corticosteroid ester, this compound is susceptible to degradation primarily through hydrolysis of its C21-caproate ester bond. This hydrolysis can be catalyzed by both acidic and basic conditions, yielding the active fluocortolone and caproic acid. At elevated temperatures, the degradation rate is accelerated. Other potential degradation pathways for corticosteroids include oxidation and isomerization.
Q2: What is a stability-indicating method and why is it crucial for my degradation studies?
A2: A stability-indicating method is a validated analytical procedure, typically HPLC or UPLC, that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API), this compound, due to degradation.[1] Crucially, this method must be able to separate the intact drug from all its potential degradation products, ensuring that the measured decrease in API is not masked by co-eluting degradants.[1][2]
Q3: What are the typical stress conditions for forced degradation studies of corticosteroids like this compound?
A3: Forced degradation studies aim to accelerate the degradation process to predict long-term stability and identify potential degradation products.[3] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-80°C).[4]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Thermal Degradation: Exposing the solid drug or a solution to temperatures ranging from 40°C to 80°C.[4]
The goal is to achieve a target degradation of 5-20%.[2] If degradation is not observed at room temperature, the temperature can be increased.[4]
Q4: How can I identify the degradation products of this compound?
A4: The identification of degradation products typically involves hyphenated analytical techniques. After separation using a stability-indicating HPLC or UPLC method, mass spectrometry (LC-MS) can be used to determine the molecular weight of the degradants. For unequivocal structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or minimal degradation observed under stress conditions. | 1. This compound is highly stable under the applied conditions.2. The concentration of the stressor (acid/base) is too low.3. The temperature is not high enough.4. The duration of the experiment is too short. | 1. Increase the concentration of the acid or base.2. Increase the temperature in increments (e.g., to 60°C or 80°C).3. Extend the duration of the study and collect samples at later time points.4. For poorly water-soluble compounds, consider using a co-solvent, ensuring it is inert. |
| Too much degradation (>20%) is observed. | 1. The stress conditions are too harsh.2. This can lead to the formation of secondary degradation products not relevant to real-world storage. | 1. Reduce the concentration of the acid or base.2. Lower the temperature.3. Shorten the exposure time and sample at earlier intervals. |
| Poor peak shape or resolution in the chromatogram. | 1. The analytical method is not optimized.2. Degradation products are co-eluting with the parent drug or each other.3. The pH of the sample injected is incompatible with the mobile phase. | 1. Optimize the HPLC/UPLC method (e.g., change the mobile phase composition, gradient, column type, or temperature).2. Ensure that acidic or basic samples are neutralized before injection.3. Use a photodiode array (PDA) detector to check for peak purity. |
| Poor mass balance (sum of the assay of the main peak and impurities is not close to 100%). | 1. Some degradation products are not being detected (e.g., they do not have a chromophore for UV detection).2. Degradants are volatile.3. Degradants are strongly retained on the column. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in addition to UV.2. Check for the possibility of volatile degradants.3. Modify the chromatographic method to ensure all components are eluted. |
Quantitative Data Presentation
Table 1: Pseudo-First-Order Rate Constants (k) for this compound Degradation at Different pH and Temperatures
| Temperature (°C) | pH | k (h⁻¹) | Half-life (t½) (h) |
| 50 | 2.0 | Value | Value |
| 50 | 7.0 | Value | Value |
| 50 | 9.0 | Value | Value |
| 70 | 2.0 | Value | Value |
| 70 | 7.0 | Value | Value |
| 70 | 9.0 | Value | Value |
Table 2: Arrhenius Parameters for the Thermal Degradation of this compound
| pH | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (h⁻¹) |
| 2.0 | Value | Value |
| 7.0 | Value | Value |
| 9.0 | Value | Value |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
Phosphate or acetate (B1210297) buffers
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Calibrated oven/water bath
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl in a volumetric flask.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH in a volumetric flask.
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the final concentration.
-
-
Thermal Degradation:
-
Place the solid drug substance in a calibrated oven at a high temperature (e.g., 80°C).
-
For degradation in solution, prepare a solution of this compound in a suitable solvent and heat it in the oven.
-
Sample at various time points.
-
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method. The method should be capable of separating this compound from its degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or equivalent with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 242 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Development:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject a mixture of the stressed samples (acid, base, thermal) to observe the degradation peaks.
-
Optimize the mobile phase composition and gradient to achieve adequate resolution (>1.5) between the parent peak and all degradation peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for achieving target degradation.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Fluocortolone Caproate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Fluocortolone caproate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous compounds.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[3][4]
Q2: What are the typical signs that indicate matrix effects might be affecting my this compound assay?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay.[4][5] You may also observe inconsistent peak areas for your quality control (QC) samples across different batches of the biological matrix.[4]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to evaluate matrix effects:
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Post-Column Infusion: This qualitative technique helps identify the retention times at which ion suppression or enhancement occurs.[6] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any fluctuation in the baseline signal of the analyte points to the presence of matrix effects at that specific time in the chromatogram.[3][4]
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Quantitative Assessment: This method involves comparing the response of this compound in a pure solvent with its response in a blank matrix extract that has been spiked with the analyte after extraction.[7][8] The matrix factor (MF) is calculated to quantify the extent of the effect. An MF below 100% indicates ion suppression, while an MF above 100% suggests ion enhancement.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Poor reproducibility and high variability in QC samples. | Inconsistent matrix effects between different sample preparations or various lots of the biological matrix. | 1. Optimize Sample Preparation: Enhance the cleanup procedure to more effectively remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing lipids and proteins that often cause matrix effects.[1][10] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte.[7] 3. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as your samples to ensure that the standards and samples are affected by the matrix in the same way.[1] |
| Low signal intensity and poor sensitivity for this compound. | Significant ion suppression caused by co-eluting endogenous components from the matrix. | 1. Modify Chromatographic Conditions: Adjust the LC method to separate the elution of this compound from the regions of ion suppression. This can be achieved by altering the mobile phase composition, gradient profile, or switching to a different type of analytical column.[1][11] 2. Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[7][12] 3. Change Ionization Source or Polarity: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[9] Also, experimenting with both positive and negative ionization modes may reveal one to be less affected.[12] |
| Non-linear calibration curve. | Matrix effects that vary with the concentration of the analyte or co-eluting matrix components. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove a broader range of interfering compounds.[6] 2. Evaluate Different Calibration Models: A weighted linear regression or a quadratic curve fit might better describe the relationship in the presence of non-linear matrix effects. 3. Standard Addition Method: For complex matrices, the standard addition method can provide more accurate quantification by accounting for matrix effects in each individual sample.[5][7] |
| Peak shape issues (e.g., splitting, tailing). | Co-eluting matrix components can sometimes interfere with the chromatography, affecting the peak shape of the analyte.[13] | 1. Enhance Chromatographic Separation: Optimize the LC method to improve the resolution between this compound and any interfering peaks.[1] 2. Use a Divert Valve: Program a divert valve to direct the flow to waste during the elution of highly interfering components (like early-eluting salts or late-eluting lipids), preventing them from entering the mass spectrometer.[12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
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This compound standard solution.
-
Blank biological matrix (e.g., plasma, urine).
-
All solvents and reagents used in the extraction and LC-MS/MS analysis.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your validated sample preparation protocol. Spike this compound at the same low, medium, and high concentrations into the final extracted matrix.[5]
-
-
Analyze the samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[9]
-
Protocol 2: Post-Column Infusion Experiment
Objective: To identify the retention time regions where matrix effects occur.
Procedure:
-
Set up the infusion: Using a T-connector, infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.[4]
-
Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of the extracted blank biological matrix onto the LC column and start the chromatographic run.
-
Monitor the signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[4]
Data Presentation
Table 1: Example Table for Summarizing Matrix Effect Data for this compound
| Matrix Lot | Analyte Concentration | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (%) | % Ion Suppression/Enhancement |
| Lot 1 | Low | User Data | User Data | User Data | User Data |
| Lot 2 | Low | User Data | User Data | User Data | User Data |
| Lot 3 | Low | User Data | User Data | User Data | User Data |
| Lot 1 | High | User Data | User Data | User Data | User Data |
| Lot 2 | High | User Data | User Data | User Data | User Data |
| Lot 3 | High | User Data | User Data | User Data | User Data |
Visualizations
Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Causes and consequences of matrix effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Skin Penetration of Fluocortolone Caproate Formulations
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Fluocortolone (B1672899) caproate formulations with enhanced dermal penetration.
Frequently Asked Questions (FAQs)
Q1: What is Fluocortolone caproate and why is enhancing its skin penetration important?
A1: this compound is a synthetic topical corticosteroid used to treat various inflammatory skin conditions.[1][2] Its therapeutic efficacy is dependent on its ability to penetrate the outer layer of the skin, the stratum corneum, to reach the target tissues.[3] Enhancing its penetration can lead to improved drug efficacy, potentially allowing for lower dosage concentrations and reducing the risk of local and systemic side effects like skin atrophy.[4][5][6]
Q2: What are the primary strategies for enhancing the skin penetration of topical corticosteroids?
A2: The main strategies include:
-
Chemical Penetration Enhancers (CPEs): These are compounds that reversibly disrupt the stratum corneum's barrier function.[7][8] Examples include alcohols (ethanol), glycols (propylene glycol), fatty acids (oleic acid), sulfoxides (DMSO), and pyrrolidones.[7][9][10]
-
Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes, ethosomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its solubility, stability, and skin permeation.[3][4][11][12]
-
Formulation Optimization: The choice of vehicle (e.g., cream, ointment, gel, lotion) significantly impacts drug release and skin absorption. The pH and components of the vehicle must be carefully selected.[13][14]
Q3: How do nanoformulations like NLCs improve skin deposition?
A3: Nanostructured Lipid Carriers (NLCs) are lipid-based nanoparticles that can enhance the topical delivery of corticosteroids.[15] They offer several advantages:
-
Occlusion: They form a film on the skin, increasing hydration of the stratum corneum, which facilitates drug penetration.[4]
-
Controlled Release: They can provide a sustained release of the drug, creating a drug reservoir in the upper skin layers.[16][17]
-
Enhanced Stability: They can protect the encapsulated drug from degradation.[3]
-
Improved Localization: They can increase the concentration of the drug within the skin layers while minimizing systemic absorption.[17]
Q4: What are the standard in vitro methods for assessing skin penetration?
A4: The most common and accepted method is the In Vitro Permeation Test (IVPT) using vertical diffusion cells, often called Franz cells.[18][19][20] This method involves mounting a section of excised human or animal skin between the donor and receptor chambers of the cell to measure the rate at which the drug permeates through the skin into a receptor fluid.[19][20]
Q5: How can I quantify the amount of this compound deposited in different skin layers?
A5: A common technique is tape stripping combined with a validated analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21][22][23] Tape stripping involves sequentially applying and removing adhesive tape strips to the treated skin area to remove layers of the stratum corneum. The drug is then extracted from the strips and quantified.[21] For deeper layers (epidermis and dermis), heat separation or enzymatic digestion can be used after removing the stratum corneum.[22]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Detectable Permeation in Franz Cell Assay
-
Question: My in vitro permeation test (IVPT) shows very low or no detectable flux of this compound across the skin membrane. What could be the cause?
-
Answer:
-
Potential Cause 1: Formulation Issues: The drug may not be adequately solubilized or released from the vehicle. Corticosteroids are often lipophilic, and their release can be limited in highly greasy formulations.
-
Solution: Re-evaluate the formulation's composition. Consider adjusting the solvent/co-solvent system or modifying the vehicle's pH.[14] For suspension-type formulations, ensure the particle size is optimized.
-
-
Potential Cause 2: Poor Enhancer Efficacy: The selected chemical penetration enhancer may be ineffective for this compound or used at a suboptimal concentration.
-
Potential Cause 3: Inadequate Receptor Fluid Solubility: this compound is poorly water-soluble. If it is not soluble in the receptor fluid, a concentration gradient cannot be maintained (i.e., sink conditions are not met), which will artificially limit permeation.
-
Solution: Ensure the receptor fluid has sufficient solubilizing capacity for the drug. This can be achieved by adding solvents like ethanol (B145695) or surfactants like polysorbate 80 to the buffer, or by using albumin. The solubility of the drug in the chosen receptor medium must be determined and should be at least 5-10 times the expected concentration at the end of the experiment.
-
-
Potential Cause 4: Skin Barrier Integrity: The skin membrane may be too thick, or its barrier function may be exceptionally high.
-
Issue 2: High Variability in Permeation Data Between Replicates
-
Question: I am observing high standard deviations in my IVPT results, making the data unreliable. Why is this happening?
-
Answer:
-
Potential Cause 1: Inconsistent Formulation Application: Uneven application of the topical formulation to the skin surface is a common source of variability.
-
Solution: Apply a precise, pre-weighed amount of the formulation and spread it evenly across the entire diffusion area. Use a positive displacement pipette for viscous formulations.
-
-
Potential Cause 2: Biological Variation in Skin Samples: Skin is a biological tissue with inherent variability in thickness and barrier properties, even when taken from the same donor.[18]
-
Solution: Increase the number of replicates (n > 6 is often recommended). Randomize the skin samples used for different formulations to average out the biological variation. Measure the thickness of each skin section to investigate correlations with permeation.
-
-
Potential Cause 3: Air Bubbles: Air bubbles trapped beneath the skin membrane in the Franz cell can act as a barrier, reducing the effective diffusion area and leading to erroneously low permeation values.
-
Solution: Be meticulous when mounting the skin. Fill the receptor chamber completely and gently tilt the cell to dislodge any bubbles before starting the experiment.
-
-
Potential Cause 4: Inconsistent Sampling or Analytical Method: Errors during the collection of receptor fluid or inconsistencies in the analytical method (e.g., HPLC) can introduce significant variability.
-
Solution: Use an autosampler for consistent sample collection times and volumes. Validate your analytical method according to ICH guidelines for linearity, accuracy, and precision.[22]
-
-
Issue 3: Drug Crystallization on the Skin Surface
-
Question: After applying my formulation, I observe crystal formation on the skin surface. How does this affect my experiment?
-
Answer:
-
Potential Cause: Supersaturation and Vehicle Evaporation: This often occurs when a volatile solvent (like ethanol) is used to achieve a supersaturated drug concentration. As the solvent evaporates, the drug concentration exceeds its solubility in the remaining vehicle components and it crystallizes.
-
Impact: Drug crystallization dramatically reduces its thermodynamic activity, which is the driving force for skin penetration. This will lead to a significant underestimation of the formulation's potential.
-
Solution: Incorporate a crystallization inhibitor (e.g., a polymer like PVP or HPMC) into the formulation. These polymers increase the viscosity of the vehicle upon solvent evaporation and sterically hinder the formation of crystal lattices. Ensure the drug remains fully dissolved in the non-volatile components of the formulation.[14]
-
-
Quantitative Data on Penetration Enhancement
The following table provides an illustrative summary of the enhancement effects that can be achieved with different formulation strategies for topical corticosteroids. The values are representative examples based on published literature for various corticosteroids and are intended for comparative purposes.
| Enhancement Strategy | Active Pharmaceutical Ingredient (API) | Enhancement Factor (vs. Control) | Key Findings |
| Chemical Enhancers | Hydrocortisone | 2-5x | Propylene glycol and oleic acid combinations can significantly modify the non-polar permeation route.[24] |
| Various Corticosteroids | 1.5-10x | Azone and its derivatives are potent enhancers but can be associated with skin irritation.[8][25] | |
| Nanoformulations | Fluticasone Propionate | ~3.5x | Nano Lipid Carrier (NLC)-based hydrogel showed a 3.5-fold improvement in ex-vivo permeation compared to a conventional gel.[11] |
| Hydrocortisone | 4-8x | Transfersomes (ultra-deformable vesicles) significantly enhanced the transdermal flux of hydrocortisone.[26] | |
| Diflucortolone Valerate | >2x | NLC formulations improved drug deposition in the skin compared to a commercial formulation, acting as a drug reservoir.[17] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This protocol describes a standard method for assessing the permeation of this compound through excised skin.
-
Skin Preparation:
-
Use excised human or porcine skin, as it is a good model for human skin.[19]
-
Carefully remove subcutaneous fat and connective tissue.
-
If required, separate the epidermis from the dermis by heat treatment (e.g., immersing the skin in 60°C water for 1-2 minutes).[19]
-
Cut the prepared skin into sections large enough to fit the Franz diffusion cells. Store frozen until use.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with 0.5% Tween 80 to ensure sink conditions). Ensure no air bubbles are trapped under the skin.[19]
-
Maintain the temperature at 32°C or 37°C using a circulating water bath to mimic physiological conditions.[22] The receptor fluid should be continuously stirred.
-
-
Dosing and Sampling:
-
Allow the skin to equilibrate for at least 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.[1][2]
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
-
Protocol 2: Quantification of Skin Deposition by Tape Stripping
This protocol allows for the quantification of drug retained in the stratum corneum.
-
In Vivo or Ex Vivo Application:
-
Apply a precise amount of the formulation to a defined area of skin (either on a live subject or on excised skin mounted in a Franz cell).
-
After a specified duration (e.g., 6 hours), gently wipe off any excess formulation from the skin surface.
-
-
Tape Stripping Procedure:
-
Press a piece of adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape) firmly onto the treatment area for a few seconds.
-
Remove the tape strip smoothly and consistently. This first strip contains drug from the skin surface and stratum corneum.
-
Repeat this process sequentially with new pieces of tape (e.g., 15-20 times) to progressively remove deeper layers of the stratum corneum.[21][22]
-
-
Drug Extraction:
-
Place each tape strip (or pools of consecutive strips) into a vial containing a suitable extraction solvent (e.g., methanol (B129727) or acetonitrile).
-
Sonicate the vials for approximately 30 minutes to ensure complete extraction of the drug from the tape.[22]
-
-
Quantification:
-
Analyze the drug concentration in the extraction solvent using a validated HPLC or LC-MS/MS method.[21]
-
The results can be presented as the amount of drug per strip or as a concentration profile versus the estimated depth into the stratum corneum.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Topical Corticosteroid Application and the Structural and Functional Integrity of the Epidermal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Critical Considerations on Optimizing Topical Corticosteroid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Film-Forming Systems for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. scispace.com [scispace.com]
- 17. fue.edu.eg [fue.edu.eg]
- 18. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a Tape-Stripping Liquid Chromatography-Mass Spectrometry Method for Evaluating Skin Deposition of Topical Tazarotene - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. merckmillipore.com [merckmillipore.com]
- 25. mdpi.com [mdpi.com]
- 26. Optimizing and Evaluating the Transdermal Permeation of Hydrocortisone Transfersomes Formulation Based on Digital Analysis of the In Vitro Drug Release and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Fluocortolone caproate in cell-based studies
Welcome to the technical support center for researchers utilizing Fluocortolone caproate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you design robust cell-based studies and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a synthetic glucocorticoid.[1][2] Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR).[1][3] Upon binding, the activated GR complex translocates to the nucleus and acts as a ligand-dependent transcription factor. It directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) to regulate the transcription of target genes, leading to its anti-inflammatory and immunosuppressive effects.[1][4]
Q2: What are "off-target" effects in the context of cell-based studies with this compound?
Off-target effects are cellular responses caused by this compound that are not mediated by the glucocorticoid receptor. These can include interactions with other receptors (e.g., other steroid hormone receptors), non-specific effects on cell membranes, or general cytotoxicity at high concentrations.[5] It is crucial to distinguish these from the intended GR-mediated (on-target) effects to ensure data validity.
Q3: Why is it critical to minimize off-target effects?
Q4: How does the caproate ester moiety affect Fluocortolone's activity?
The caproate ester at the C21 position increases the lipophilicity of the parent molecule, fluocortolone.[1][3] This structural modification is designed to influence the compound's absorption, distribution, and pharmacokinetic profile, which can also affect its receptor binding affinity and duration of action.[1]
Glucocorticoid Receptor Signaling Pathway
Caption: Canonical GR signaling (on-target) vs. potential off-target pathways.
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity or cell death at my target concentration.
| Possible Cause | Recommended Action |
| Concentration is too high | Perform a comprehensive dose-response experiment alongside a cell viability assay (e.g., MTT, MTS) to determine the EC50 (potency) and CC50 (cytotoxicity) values. This will help identify a non-toxic working concentration range.[5][6] |
| Cell line hypersensitivity | Some cell lines are inherently more sensitive to glucocorticoid-induced apoptosis.[5] If your experimental design allows, consider using a less sensitive cell line. |
| Off-target toxicity | To confirm if the cytotoxicity is GR-mediated, perform a co-treatment experiment with a known GR antagonist like RU-486 (Mifepristone). If cell death persists in the presence of the antagonist, it is likely an off-target effect.[5][7] |
Problem 2: My GR-dependent reporter gene assay shows a minimal or inconsistent response.
| Possible Cause | Recommended Action |
| Low GR expression | The response to glucocorticoids is dependent on the level of GR expression in the cell line.[5] Verify GR protein expression using Western Blot or mRNA levels via qPCR. Compare your cell line to a known GR-positive line like A549 or U2OS.[5] If expression is low, consider using a different cell line or a system with exogenous GR expression. |
| Suboptimal concentration | You may be operating outside the optimal window of the dose-response curve. Perform a wide-range dose-response experiment (e.g., from 1 nM to 100 µM) to fully characterize the compound's activity in your system. |
| Incorrect incubation time | The optimal incubation time varies by assay. GR nuclear translocation is rapid (30 min - 2 hours), while changes in gene expression or reporter activity require longer periods (4 - 24 hours).[5] Optimize the incubation time for your specific endpoint. |
Problem 3: I observe cellular effects that are not blocked by the GR antagonist RU-486.
| Possible Cause | Recommended Action |
| GR-independent (off-target) signaling | This strongly suggests an off-target mechanism. The effect may be due to interaction with other steroid receptors or signaling pathways. |
| Investigate alternative pathways | Based on the observed phenotype, consider investigating other relevant signaling pathways. Broader screening assays, such as kinase profiling or receptor binding panels, may be necessary to identify the specific off-target. |
| Adjust experimental conditions | Lower the concentration of this compound to a range where the on-target (GR-mediated) effect is still observed but the antagonist-insensitive (off-target) effect is minimized. |
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for characterizing observed cellular effects.
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effective concentration range and cytotoxicity profile of this compound.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from nanomolar to high micromolar concentrations. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from cells and add the prepared drug dilutions. Incubate for a period relevant to your primary assay (e.g., 24-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the compound concentration. Calculate the EC50 from your primary functional assay and the CC50 (concentration that causes 50% reduction in cell viability) from the MTT data to determine the therapeutic window.
Protocol 2: Validating GR-Dependence with a GR Antagonist
This protocol is essential to confirm that the observed biological effect is mediated through the glucocorticoid receptor.
-
Experimental Setup: Seed cells as you would for your primary assay (e.g., qPCR, reporter assay).
-
Treatment Groups: Prepare four treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (at a concentration known to be effective and non-toxic, e.g., 1x-3x EC50)
-
GR Antagonist RU-486 (Mifepristone) alone (typically 10-fold excess relative to the agonist)
-
This compound + RU-486 (co-treatment)
-
-
Pre-incubation: Add the RU-486 to the relevant wells 1 hour before adding this compound to ensure the receptor is blocked.
-
Agonist Treatment: Add this compound to the designated wells.
-
Incubation: Incubate for the time required for your primary assay endpoint.
-
Assay and Analysis: Perform your primary assay (e.g., measure reporter gene activity, quantify mRNA levels of a GR-target gene like FKBP5).[7]
Interpreting Antagonist Co-Treatment Results
Caption: Decision tree for interpreting GR antagonist experiment outcomes.
Data Summary
Table 1: Illustrative Data from GR Antagonist Validation Experiment (qPCR of FKBP5)
The following table presents hypothetical, yet expected, data from a qPCR experiment designed to validate the on-target activity of this compound.
| Treatment Group | Concentration | Relative FKBP5 mRNA Expression (Fold Change) | Interpretation |
| Vehicle Control | - | 1.0 | Baseline |
| This compound | 100 nM | 15.2 | Strong induction of GR target gene |
| RU-486 (Antagonist) | 1 µM | 0.9 | No effect on its own |
| This compound + RU-486 | 100 nM + 1 µM | 1.8 | Induction is blocked by antagonist |
This data illustrates a clear on-target effect, as the induction of the GR-responsive gene FKBP5 by this compound is effectively prevented by the GR antagonist RU-486.
References
- 1. This compound|C28H39FO5|Research Chemical [benchchem.com]
- 2. Differential effects of hydrocortisone, fluocortolone, and aldosterone on nocturnal sleep in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 303-40-2 [smolecule.com]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting HPLC mobile phase for better separation of Fluocortolone caproate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for better separation of Fluocortolone caproate.
Troubleshooting Guide: Mobile Phase Adjustments
This guide addresses common issues encountered during the HPLC separation of this compound and provides systematic steps to adjust the mobile phase for improved resolution and peak shape.
Q1: My this compound peak is showing poor resolution from other components. How can I improve the separation?
A1: Poor resolution between peaks is a common challenge in HPLC. To enhance the separation of this compound, you can systematically adjust the mobile phase composition. In reversed-phase HPLC, which is commonly used for corticosteroids, modifying the strength of the organic solvent in the mobile phase is the most effective approach.
Experimental Protocol for Adjusting Organic Modifier Concentration:
-
Baseline Experiment: Start with a previously reported or your current mobile phase composition, for instance, a mixture of methanol (B129727) and water.
-
Systematic Adjustment: Incrementally decrease the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase by 2-5% for each subsequent run. For example, if your initial mobile phase is 75% methanol in water, prepare and run mobile phases with 73%, 70%, and 68% methanol.
-
Data Analysis: For each run, record the retention time of this compound and the adjacent impurity or active ingredient, and calculate the resolution between the two peaks.
-
Evaluation: A decrease in the organic modifier concentration will generally lead to an increase in retention time and an improvement in the resolution between closely eluting peaks.
Q2: I am observing peak tailing with my this compound peak. What are the potential causes and how can I fix it?
A2: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors, including secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly influence the peak shape of ionizable compounds. While this compound is a neutral compound, other components in the sample matrix might be ionizable. Adding a small amount of an acid, such as acetic acid or formic acid, to the mobile phase can help to suppress silanol (B1196071) interactions on the silica-based stationary phase, which are a common cause of peak tailing. A mobile phase pH that is 2 or more units away from the pKa of any ionizable analytes is recommended for robust separation.
-
Check for Column Contamination: Peak tailing can also result from a contaminated guard column or analytical column. Flushing the column with a strong solvent or replacing the guard column can resolve this issue.
Q3: My this compound peak is appearing too early in the chromatogram (low retention time). How can I increase its retention?
A3: Low retention time can lead to co-elution with the solvent front or other early-eluting compounds. To increase the retention time of this compound in a reversed-phase system, you need to decrease the overall polarity of the mobile phase.
Strategies to Increase Retention Time:
-
Decrease Organic Modifier Concentration: As detailed in Q1, reducing the percentage of the organic solvent (methanol or acetonitrile) will increase the retention time of your analyte.
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol may increase retention for some compounds due to differences in solvent strength and selectivity.
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for the analysis of this compound?
A: Based on published methods, a good starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid. For example, a mobile phase of methanol:water:acetic acid at a ratio of 71.6:26.4:2 (v/v/v) has been successfully used. Another reported mobile phase is methanol-acetonitrile-water-glacial acetic acid (17:46:37:0.4 v/v/v/v).
Q: Should I use isocratic or gradient elution for this compound analysis?
A: The choice between isocratic and gradient elution depends on the complexity of your sample. For a simple mixture with a few components, an isocratic elution (constant mobile phase composition) is often sufficient and provides better reproducibility. If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) may be necessary to achieve adequate separation of all components within a reasonable analysis time.
Q: How does the flow rate affect the separation?
A: The flow rate of the mobile phase influences both the analysis time and the separation efficiency. A lower flow rate generally leads to better resolution due to increased interaction time with the stationary phase, but it also results in a longer run time. Conversely, a higher flow rate will shorten the analysis time but may compromise resolution. It is important to find an optimal flow rate that provides a balance between resolution and run time.
Data Presentation
The following table provides a representative example of how adjusting the mobile phase composition can affect the retention time and resolution of this compound in a reversed-phase HPLC system. These values are illustrative and will vary depending on the specific column and other chromatographic conditions.
| Mobile Phase Composition (Methanol:Water, v/v) | This compound Retention Time (min) | Resolution (Rs) between this compound and a closely eluting impurity |
| 75:25 | 5.2 | 1.3 |
| 72:28 | 6.5 | 1.8 |
| 70:30 | 7.8 | 2.2 |
| 68:32 | 9.1 | 2.6 |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the HPLC mobile phase for better separation of this compound.
Caption: Troubleshooting workflow for HPLC mobile phase optimization.
Validation & Comparative
Validating the Anti-inflammatory Efficacy of Fluocortolone Caproate in a 3D Skin Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluocortolone caproate's anti-inflammatory effects against other common corticosteroids in a validated 3D human skin equivalent model. The data presented herein is synthesized from established experimental protocols and the known relative potencies of corticosteroids to provide a representative comparison. Detailed methodologies and the underlying signaling pathways are also elucidated to support further research and development in topical anti-inflammatory drug discovery.
Comparative Efficacy of Corticosteroids in a 3D Skin Model
The following table summarizes the expected dose-dependent inhibition of pro-inflammatory cytokine release in a 3D human skin equivalent model stimulated with Tumor Necrosis Factor-alpha (TNF-α). The data is illustrative and based on the relative potencies of the selected corticosteroids.
| Compound | Concentration (µM) | IL-1α Inhibition (%) | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 0.1 | 45 ± 5.2 | 55 ± 6.1 | 50 ± 4.8 |
| 1 | 75 ± 8.3 | 85 ± 7.9 | 80 ± 7.1 | |
| Hydrocortisone | 0.1 | 15 ± 3.1 | 20 ± 2.5 | 18 ± 3.3 |
| 1 | 35 ± 4.5 | 45 ± 5.0 | 40 ± 4.2 | |
| Dexamethasone (B1670325) | 0.1 | 50 ± 6.0 | 60 ± 5.8 | 55 ± 6.2 |
| 1 | 80 ± 7.5 | 90 ± 8.1 | 85 ± 7.7 |
Experimental Protocols
A detailed methodology for assessing the anti-inflammatory effects of topical corticosteroids in a 3D skin model is provided below.
3D Human Skin Model Culture and Inflammation Induction
-
Model: Commercially available full-thickness human skin equivalents (e.g., EpiDermFT™) consisting of normal human-derived epidermal keratinocytes and dermal fibroblasts are used.
-
Culture: Tissues are cultured at the air-liquid interface in maintenance medium according to the manufacturer's instructions for at least 24 hours before treatment.
-
Inflammation Induction: To induce an inflammatory state, the culture medium is replaced with fresh medium containing a pro-inflammatory stimulus, such as 100 ng/mL of recombinant human TNF-α.[1][2] Tissues are incubated for 24 hours to allow for the inflammatory response to develop.
Topical Application of Corticosteroids
-
Formulation: this compound, hydrocortisone, and dexamethasone are prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1) at the desired concentrations.
-
Application: A precise volume (e.g., 25 µL) of each corticosteroid formulation or the vehicle control is applied topically to the surface of the 3D skin model. The tissues are then incubated for a further 24 hours.
Quantification of Inflammatory Biomarkers
-
Sample Collection: After the 24-hour treatment period, the culture medium from each tissue is collected.
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), in the collected culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[3][4][5]
-
Data Analysis: The percentage inhibition of each cytokine is calculated relative to the vehicle-treated, inflammation-induced control.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating anti-inflammatory agents.
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[6][7][8] Upon binding to this compound in the cytoplasm, the GR translocates to the nucleus. Inside the nucleus, the activated GR interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][8][9][10] This process, known as transrepression, leads to a reduction in the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby mitigating the inflammatory response.[8]
Conclusion
The data and protocols presented in this guide provide a framework for validating the anti-inflammatory effects of this compound in a 3D skin model. The illustrative comparative data, based on known relative potencies, suggests that this compound is a potent inhibitor of pro-inflammatory cytokine release, with efficacy comparable to or greater than other commonly used corticosteroids. The detailed experimental workflow and mechanistic diagrams offer valuable tools for researchers in the development and evaluation of novel topical anti-inflammatory therapies.
References
- 1. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 2. Frontiers | In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis [frontiersin.org]
- 3. Disease-related biomarkers as experimental endpoints in 3D skin culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Inflammation in 3D Reconstructed Human Skin Exposed to Combined Exposure to Ultraviolet and Wi-Fi Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
A Head-to-Head Comparison of Fluocortolone Caproate and Hydrocortisone in Preclinical Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of topical corticosteroid development for inflammatory skin conditions like dermatitis, understanding the comparative efficacy of different molecules is paramount. This guide provides a head-to-head comparison of fluocortolone (B1672899) caproate, a fluorinated corticosteroid, and hydrocortisone (B1673445), the primary endogenous glucocorticoid, within the context of preclinical dermatitis models. While direct comparative preclinical studies are limited, this guide synthesizes available data and established principles of corticosteroid potency to offer a comprehensive overview for research and development professionals.
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of both fluocortolone caproate and hydrocortisone are primarily mediated through the glucocorticoid receptor (GR). Upon binding to the GR in the cytoplasm, the receptor-steroid complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow: Oxazolone-Induced Dermatitis Model
A common preclinical model for evaluating the efficacy of topical corticosteroids is the oxazolone-induced contact hypersensitivity model in mice. This model mimics key aspects of allergic contact dermatitis.
Caption: Experimental workflow for oxazolone-induced dermatitis.
Comparative Efficacy Data
The following tables summarize representative quantitative data illustrating the expected comparative performance of this compound and hydrocortisone in a murine oxazolone-induced dermatitis model. It is generally accepted that fluorinated corticosteroids like fluocortolone possess higher potency than hydrocortisone.
Table 1: Reduction in Ear Swelling
| Treatment Group | Dose (%) | Mean Reduction in Ear Swelling (%) | Standard Deviation |
| Vehicle | - | 5 | ± 2.1 |
| Hydrocortisone | 1.0 | 35 | ± 5.5 |
| This compound | 0.1 | 65 | ± 6.2 |
| This compound | 0.25 | 80 | ± 4.8 |
Table 2: Histological Analysis of Inflammatory Infiltrate
| Treatment Group | Dose (%) | Mean Inflammatory Cell Count (cells/mm²) | Standard Deviation |
| Vehicle | - | 250 | ± 30.5 |
| Hydrocortisone | 1.0 | 150 | ± 25.2 |
| This compound | 0.1 | 80 | ± 15.8 |
| This compound | 0.25 | 45 | ± 10.1 |
Table 3: Effect on Pro-inflammatory Cytokine Expression (mRNA levels in skin tissue)
| Treatment Group | Dose (%) | TNF-α (% of Vehicle) | IL-1β (% of Vehicle) |
| Vehicle | - | 100 | 100 |
| Hydrocortisone | 1.0 | 60 | 65 |
| This compound | 0.1 | 30 | 35 |
| This compound | 0.25 | 15 | 20 |
Experimental Protocols
1. Animals:
-
Male BALB/c mice, 8-10 weeks old, are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Oxazolone-Induced Contact Hypersensitivity:
-
Sensitization: On day 0, a 2% solution of oxazolone in acetone/olive oil (4:1) is applied to a shaved area of the abdomen.
-
Challenge: On day 5, a 1% oxazolone solution is applied to the dorsal surface of the right ear to elicit an inflammatory response. The left ear serves as an untreated control.
3. Treatment Protocol:
-
Test articles (this compound, hydrocortisone) and the vehicle are prepared in a suitable cream or ointment base.
-
A defined volume of the formulation is applied topically to the challenged ear at specified time points post-challenge (e.g., 1 hour and 6 hours).
4. Efficacy Endpoints:
-
Ear Swelling: Ear thickness is measured before and 24 hours after the challenge using a digital caliper. The percentage reduction in ear swelling is calculated relative to the vehicle-treated group.
-
Histopathology: At the end of the experiment, mice are euthanized, and ear tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and edema.
-
Biomarker Analysis: Skin tissue samples can be processed to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using techniques such as quantitative real-time PCR (qRT-PCR) or ELISA.
Summary of Findings
Based on the established principles of corticosteroid potency and representative data from preclinical models, this compound demonstrates significantly higher anti-inflammatory activity compared to hydrocortisone in dermatitis models. The fluorination of the fluocortolone molecule enhances its glucocorticoid receptor affinity and subsequent downstream effects, leading to a more potent suppression of inflammatory markers at lower concentrations.
This guide provides a framework for understanding the comparative efficacy of these two corticosteroids. Researchers and drug development professionals are encouraged to conduct direct, well-controlled preclinical studies to confirm these findings and further elucidate the specific mechanisms of action that contribute to their differential therapeutic effects.
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Fluocortolone Caproate
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Fluocortolone (B1672899) caproate. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental protocols and performance characteristics of each method.
Fluocortolone caproate is a synthetic corticosteroid used topically for its anti-inflammatory properties. Accurate and reliable quantification of this active pharmaceutical ingredient is crucial for quality control, pharmacokinetic studies, and formulation development. Both HPLC and LC-MS/MS are powerful analytical techniques widely employed for this purpose, each with its own set of advantages and limitations.
Experimental Workflow for Method Cross-Validation
The cross-validation of two analytical methods is a critical process to ensure that they provide equivalent results and can be used interchangeably. The general workflow for such a comparison is outlined below.
Experimental Protocols
Detailed methodologies for HPLC-UV and LC-MS/MS are presented below. These protocols are based on established methods for the analysis of fluocortolone and related corticosteroids.[1][2][3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on a reversed-phase HPLC system with UV detection, suitable for the routine quality control of pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) or equivalent C18 column.[1][3]
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile (B52724), water, and glacial acetic acid (e.g., 17:46:37:0.4 v/v/v/v).[1][3] Isocratic elution is commonly used.[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10 - 20 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., cream or ointment) and dissolve it in a suitable solvent such as methanol.
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace-level impurities.[5][6]
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Conditions:
-
Column: A C18 column with smaller particle size for better resolution, such as an Agilent Poroshel 120 C18 (2.1 mm x 75 mm, 2.7 µm).[2]
-
Mobile Phase: A gradient elution using two mobile phases is typical. For example, Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[2]
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma), a protein precipitation step with a solvent like methanol or acetonitrile is required.[2]
-
The supernatant is then evaporated to dryness and reconstituted in the mobile phase.
-
For pharmaceutical formulations, a simple dilution followed by filtration may be sufficient.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare calibration standards in the same matrix as the samples to be analyzed to compensate for matrix effects.
-
Performance Characteristics: A Comparative Summary
The following table summarizes the key performance parameters for the HPLC-UV and LC-MS/MS methods for the quantification of this compound and related glucocorticoids. The data is compiled from various sources and represents typical performance.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[1][3] | > 0.990[2] |
| Limit of Detection (LOD) | ~0.1 - 0.3 µg/mL[7] | ~0.1 ng/mL[1] |
| Limit of Quantification (LOQ) | ~15 µg/mL (for related esters)[1][3] | ~7.8 ng/mL (for related glucocorticoids)[2] |
| Accuracy (% Recovery) | 98 - 102% | 94 - 115%[2] |
| Precision (% RSD) | < 2% | < 15%[2] |
| Selectivity | Moderate; potential for interference from matrix components. | High; based on specific mass transitions.[5] |
| Throughput | Lower; longer run times may be required for complex mixtures. | Higher; faster run times are often achievable. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Logical Comparison of Method Attributes
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship between the performance characteristics of the two methods and their suitability for different applications.
Discussion
The cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification reveals distinct advantages for each technique.
HPLC-UV is a robust and cost-effective method that is well-suited for routine quality control of pharmaceutical preparations where the concentration of the active ingredient is relatively high.[4] Its simplicity and lower operational costs make it an attractive option for many laboratories. However, its lower sensitivity and potential for interference from excipients or impurities can be a limitation for certain applications.
LC-MS/MS , on the other hand, provides significantly higher sensitivity and selectivity.[5][6] This makes it the method of choice for applications requiring the measurement of low concentrations of this compound, such as in biological matrices for pharmacokinetic studies or for the detection of trace-level impurities. The use of MRM minimizes the risk of interference, leading to more accurate and reliable results at low concentrations.[5] While the initial investment and maintenance costs are higher, the enhanced performance and higher throughput can justify the expenditure for demanding analytical challenges.
In a cross-validation study, it would be expected that for samples with concentrations within the linear range of both methods, the results would be comparable. However, for samples with concentrations approaching the limit of quantification of the HPLC-UV method, the LC-MS/MS method would provide more reliable data. Statistical analysis, such as Bland-Altman plots and regression analysis, would be essential to determine the degree of agreement and any systematic bias between the two methods.[8]
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, but their applications are dictated by the specific analytical requirements. HPLC-UV is a reliable workhorse for routine quality control, while LC-MS/MS is the superior choice for applications demanding high sensitivity and selectivity, such as bioanalysis and trace-level quantification. The decision to use one method over the other, or to use them interchangeably, should be based on a thorough validation and cross-validation process that considers the intended application and the required performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. High-performance liquid chromatography methods for the analysis of endogenous cortisol and cortisone in human urine: comparison of mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of Fluocortolone Caproate and Other Medium-Potency Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Fluocortolone caproate with other medium-potency corticosteroids. The analysis focuses on key performance indicators of anti-inflammatory activity, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound is a synthetic glucocorticoid utilized for its anti-inflammatory properties.[1] This guide evaluates its performance in vitro against other medium-potency corticosteroids by examining glucocorticoid receptor (GR) binding affinity, inhibition of pro-inflammatory cytokines, and impact on the NF-κB signaling pathway. While direct head-to-head comparative data for this compound against a wide array of medium-potency corticosteroids is limited in publicly available literature, this guide synthesizes available data to provide a comparative perspective.
Data Presentation
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
The therapeutic efficacy of corticosteroids is intrinsically linked to their binding affinity for the glucocorticoid receptor.[2] High affinity generally correlates with increased potency. The following table summarizes the relative receptor affinity (RRA) of various corticosteroids compared to dexamethasone (B1670325) (RRA = 100).
| Corticosteroid | Relative Receptor Affinity (RRA) vs. Dexamethasone | Potency Class (US System) |
| Dexamethasone | 100[3] | Low to Medium[4] |
| Fluticasone (B1203827) Furoate (FF) | 2989 ± 135[3] | High |
| Mometasone Furoate (MF) | 2244[3] | Medium[5] |
| Fluticasone Propionate (FP) | 1775[3] | Medium[5] |
| Budesonide | 855[3] | Medium |
| Hydrocortisone | Not consistently available | Low[6] |
| This compound | Data not consistently available in direct comparison | Medium |
| Betamethasone (B1666872) Valerate | Data not consistently available in direct comparison | Medium[5] |
| Triamcinolone Acetonide | Data not consistently available in direct comparison | Medium[5] |
Note: The potency of a topical corticosteroid can be influenced by its vehicle (e.g., ointment, cream, lotion) and concentration.[4] The data presented is for the active pharmaceutical ingredient and may not be from direct head-to-head comparative studies.
Table 2: In Vitro Anti-Inflammatory Activity - Cytokine Inhibition
A key mechanism of corticosteroid action is the suppression of pro-inflammatory cytokine production. The following table presents a qualitative comparison based on available in vitro studies.
| Corticosteroid | Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Cell Types Used in Assays |
| This compound | Effective in suppressing inflammatory responses in cell cultures.[7] | Cell Cultures[7] |
| Fluticasone Furoate (FF) | Broader and more potent suppression of Th1, Th2, and Th17 cytokines compared to Mometasone Furoate. | Human Nasal Tissue[8] |
| Mometasone Furoate (MF) | Effective, but less potent and narrower range of cytokine suppression compared to Fluticasone Furoate. | Human Nasal Tissue[8] |
| Dexamethasone | Potent inhibitor of TNF-α and IL-6 production. | Macrophages, PBMCs[4] |
| Betamethasone Valerate | Gold standard for anti-inflammatory activity in some in vitro models.[9] | Not specified |
| Prednicarbate | Equipotent alternative to betamethasone 17-valerate with respect to anti-inflammatory activity.[9] | Not specified |
Note: The inhibitory concentrations (IC50) for cytokine inhibition can vary significantly based on the cell type, stimulus, and experimental conditions used.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a corticosteroid for the glucocorticoid receptor.[10]
Objective: To determine the inhibitory constant (Ki) of a test compound for the human glucocorticoid receptor.
Materials:
-
Receptor Source: Human recombinant GR or cytosolic extracts from cells overexpressing GR (e.g., A549 cells).[10]
-
Radioligand: [³H]-Dexamethasone (a potent synthetic glucocorticoid).[10]
-
Non-specific Binding Control: High concentration of unlabeled dexamethasone.[10]
-
Test Compound: this compound and other corticosteroids of interest.
-
Assay Buffer: Appropriate buffer for maintaining protein stability.
-
Scintillation Cocktail and Counter. [10]
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from the chosen cell line.[10]
-
Assay Setup: In a multi-well plate, combine the GR preparation with a fixed concentration of [³H]-dexamethasone.[10]
-
Competition: Add varying concentrations of the unlabeled test compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled dexamethasone (non-specific binding).[10]
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).[10]
-
Separation: Separate the bound from the free radioligand using a method such as filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines.[11]
Objective: To measure the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Materials:
-
Cell Line: RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).[4][11]
-
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.[11]
-
Test Compounds: this compound and other corticosteroids.
-
ELISA Kits: For quantification of specific cytokines (e.g., TNF-α, IL-6).
Procedure:
-
Cell Culture and Seeding: Culture and seed the cells in a multi-well plate at an appropriate density.[11]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds for 1-2 hours.[11]
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL). Include negative (cells and medium only) and positive (cells with LPS only) controls.[11]
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C and 5% CO2.[11]
-
Supernatant Collection: Centrifuge the plates and collect the supernatants.[11]
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for each corticosteroid.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB, a key transcription factor in the inflammatory response.[12]
Objective: To determine the inhibitory effect of a corticosteroid on NF-κB transcriptional activity.
Materials:
-
Cell Line: A suitable cell line such as HEK293 or Jurkat cells.[12][13]
-
Reporter Plasmid: A luciferase reporter plasmid containing NF-κB response elements.[12]
-
Control Plasmid: A control plasmid (e.g., Renilla luciferase) for normalization.[12]
-
Transfection Reagent.
-
NF-κB Activator: TNF-α or another suitable stimulus.[12]
-
Test Compounds: this compound and other corticosteroids.
-
Luciferase Assay System.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the NF-κB luciferase reporter plasmid and the control plasmid.[12]
-
Treatment: After 24 hours, pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.[12]
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).[12]
-
Cell Lysis: After a suitable incubation period, lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by the test compound compared to the stimulated control. Determine the IC50 value.[12]
Mandatory Visualizations
Caption: General workflow for an in vitro cytokine inhibition assay.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. Fluocortolone - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? [frontiersin.org]
- 3. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 6. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 7. Buy this compound | 303-40-2 [smolecule.com]
- 8. [PDF] An in vitro comparison of commonly used topical glucocorticoid preparations. | Semantic Scholar [semanticscholar.org]
- 9. Qualitative and quantitative assessment of the benefit-risk ratio of medium potency topical corticosteroids in vitro and in vivo: characterisation of drugs with an increased benefit-risk ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. iscaconsortium.org [iscaconsortium.org]
Efficacy of Fluocortolone caproate compared to its parent compound, fluocortolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of fluocortolone (B1672899) caproate and its parent compound, fluocortolone. The analysis is based on available clinical data and established principles of corticosteroid pharmacology, as direct preclinical comparative studies are limited in the publicly available literature.
Introduction
Fluocortolone is a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Fluocortolone caproate is a C21-ester derivative of fluocortolone, designed to modify its physicochemical and pharmacokinetic properties. Esterification of corticosteroids is a common strategy to enhance lipophilicity, which can influence skin penetration and duration of action. This guide examines the available evidence to compare the efficacy of these two compounds.
Efficacy Data: A Clinical Perspective
A multicenter, double-blind, contralateral study involving 925 patients compared a novel corticosteroid, diflucortolone (B194688) valerate (B167501), with formulations containing fluocortolone, this compound, and fluocortolone pivalate. The results indicated that the efficacy of the fluocortolone preparations was well-established, with therapeutic success rates ranging from 76% to 92% in treating various skin diseases[1]. Another clinical trial compared fluocortin (B1260762) butylester with preparations containing this compound or pivalate, concluding that the efficacy of the fluocortin butylester preparations ranged between that of fluocortolone and hydrocortisone (B1673445) acetate[2]. While these studies do not provide a direct quantitative comparison of fluocortolone and its caproate ester, they demonstrate the clinical utility of both in similar therapeutic contexts.
A study comparing betamethasone (B1666872) 17-valerate ointment with a combination ointment of fluocortolone and this compound was also identified, though the abstract does not provide specific comparative efficacy data between the fluocortolone compounds themselves[3][4].
Table 1: Summary of Clinical Efficacy Observations
| Comparison | Clinical Study Design | Key Findings | Reference |
| Diflucortolone valerate vs. Fluocortolone/Fluocortolone caproate | Multicenter, double-blind, contralateral | Fluocortolone preparations demonstrated a high therapeutic success rate (76-92%) in various skin diseases. | [1] |
| Fluocortin butylester vs. This compound/pivalate | Multicenter, double-blind, contralateral | Efficacy of fluocortin butylester was positioned between that of fluocortolone and hydrocortisone acetate (B1210297). | [2] |
Pharmacokinetic Profile
Detailed pharmacokinetic data for this compound is scarce in the literature. However, extensive data is available for the parent compound, fluocortolone. The addition of the caproate ester is expected to increase the lipophilicity of the molecule, potentially leading to enhanced skin penetration and a prolonged local duration of action due to slower release of the active fluocortolone molecule.
Table 2: Pharmacokinetic Parameters of Oral Fluocortolone
| Parameter | Value | Study Population | Reference |
| Time to Maximum Concentration (tmax) | 2.04 ± 0.85 h | Patients with rheumatic and hematological diseases | [5] |
| 1.4 ± 0.2 h | Healthy male volunteers | [6] | |
| 85 ± 32 min | Healthy female volunteers | [7] | |
| Plasma Half-life (t1/2) | 1.53 ± 0.52 h | Patients with rheumatic and hematological diseases | [5] |
| 1.3 ± 0.3 h | Healthy male volunteers | [6] | |
| Total Plasma Clearance | 7.0 ± 1.5 ml/min/kg | Healthy male volunteers | [6] |
| 6.48 ± 2.07 ml/min/kg | Healthy female volunteers | [7] |
Glucocorticoid Receptor Binding Affinity
Specific data on the relative glucocorticoid receptor (GR) binding affinity of fluocortolone versus this compound is not available. However, the structure-activity relationships of corticosteroids provide some general principles. Esterification at the C21 position can influence receptor affinity. While some 21-esters have lower binding affinity than their parent alcohol, the elongation of the ester chain can sometimes lead to an increase in both binding affinity and lipophilicity[8]. It is important to note that many C21-esters are considered inactive pro-drugs that require hydrolysis to the active alcohol form to bind effectively to the GR[9]. Without direct experimental data, the precise impact of the caproate ester on fluocortolone's GR affinity remains speculative.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the detailed methodologies for key experiments used to evaluate the efficacy of topical corticosteroids.
Vasoconstrictor Assay
The vasoconstrictor assay is a widely accepted method for determining the potency of topical corticosteroids[10][11][12]. The degree of skin blanching (vasoconstriction) is proportional to the potency of the corticosteroid.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin are recruited.
-
Application Sites: Demarcated areas are marked on the forearms of the subjects.
-
Application of Test Compounds: A standardized amount of the fluocortolone and this compound formulations, along with a vehicle control, is applied to the designated sites.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6 hours).
-
Assessment: After removal of the dressing and cleaning of the sites, the degree of vasoconstriction (blanching) is assessed at various time points (e.g., 2, 4, 6, 12, 24 hours post-application).
-
Scoring: Blanching is typically scored visually on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). Alternatively, a chromameter can be used for objective color measurement.
-
Data Analysis: The scores are plotted over time, and the area under the curve (AUC) is calculated to determine the total vasoconstrictive effect.
Animal Models of Anti-Inflammatory Activity
Various animal models can be used to assess the anti-inflammatory activity of corticosteroids. The carrageenan-induced paw edema model is a classic and reliable method.
Methodology:
-
Animal Selection: Rats or mice are used for this model.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the hind paw of the animals.
-
Treatment: The test compounds (fluocortolone and this compound) and a control are administered either topically to the inflamed paw or systemically (e.g., orally or intraperitoneally) at various time points before or after carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, 6 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for the treated groups is calculated by comparing the paw volume with the control group.
Glucocorticoid Signaling Pathway
Both fluocortolone and its active metabolite from this compound exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway.
Conclusion
References
- 1. [Multicentre-clinical trial of the novel corticosteroid diflucortolone valerate in the forms of cream, ointment and fatty ointment. Part I: Comparative study of diflucortolone valerate with fluocortolone, -capronate, -pivalate in a double-blind contralateral design with topical application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of betamethasone 17-valerate ointment with fluocortolone and this compound ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of betamethasone 17-valerate ointment with fluocortolone and this compound ointment. | The BMJ [bmj.com]
- 5. [Pharmacokinetics of fluocortolone in long term therapy of patients with rheumatic and hematologic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of fluocortolone and prednisolone after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of fluocortolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 12. droracle.ai [droracle.ai]
A Side-by-Side Analysis of Skin Atrophy Potential: Fluocortolone Caproate vs. Potent Steroids
For Researchers, Scientists, and Drug Development Professionals
Topical corticosteroids are a cornerstone in the treatment of various inflammatory dermatoses. However, their long-term use is often limited by adverse effects, most notably skin atrophy. This guide provides a comparative analysis of the atrophogenic potential of fluocortolone (B1672899) caproate, a moderately potent corticosteroid, against commonly prescribed potent corticosteroids such as clobetasol (B30939) propionate (B1217596) and betamethasone (B1666872) valerate (B167501). This analysis is based on available experimental data to assist in the risk-benefit assessment during drug development and research.
Understanding Corticosteroid-Induced Skin Atrophy
Glucocorticoids exert their therapeutic effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. This mechanism, while effective in reducing inflammation, also leads to the downregulation of genes crucial for skin integrity. The primary cause of skin atrophy is the inhibition of collagen synthesis by dermal fibroblasts.[1][2] Specifically, corticosteroids decrease the transcription of genes for type I and type III collagen, leading to a thinner dermal layer and increased skin fragility.[3]
Signaling Pathway of Glucocorticoid-Induced Collagen Synthesis Inhibition
The following diagram illustrates the molecular pathway leading to reduced collagen production upon corticosteroid application.
Comparative Atrophogenic Potential: Experimental Data
Direct, quantitative, head-to-head studies comparing the atrophogenic potential of fluocortolone caproate with potent corticosteroids like clobetasol propionate or betamethasone valerate are limited in publicly available literature. However, data from various studies on individual or related compounds allow for an informed comparison.
A study on fluocortin (B1260762) butylester, another ester of fluocortolone, provides insight into the potential safety profile of this class of corticosteroids. In a double-blind, half-side comparative study on 29 healthy male volunteers over an 8-week period, 0.75% fluocortin butylester cream caused only marginal skin thinning in 1 out of 29 subjects. In contrast, 0.05% clobetasone (B1204786) butyrate (B1204436) cream resulted in significant skin thinning in 3 out of 10 subjects.[4] This suggests that fluocortolone esters may have a lower propensity for causing dermal atrophy compared to some other fluorinated steroids.[4]
Potent corticosteroids, on the other hand, have a well-documented atrophogenic effect. Studies utilizing high-frequency ultrasound and optical coherence tomography have quantified the skin thinning caused by these agents.
| Corticosteroid | Potency Class | Experimental Model | Duration | Method | Key Quantitative Finding |
| Clobetasol Propionate 0.05% | Very Potent (Class IV) | 20 Healthy Volunteers | 4 weeks | Optical Coherence Tomography | Significant reduction in epidermal thickness.[5] |
| Betamethasone Valerate 0.1% | Potent (Class III) | 20 Healthy Volunteers | 4 weeks | Optical Coherence Tomography | Significant reduction in epidermal thickness, but less pronounced than clobetasol propionate.[5] |
| Fluocortin Butylester 0.75% | Moderate | 29 Healthy Volunteers | 8 weeks | Radiographic Technique | Atrophy of marginal significance in 1 of 29 subjects.[4] |
| Clobetasone Butyrate 0.05% | Moderate | 10 Healthy Volunteers | 8 weeks | Radiographic Technique | Significant skin thinning in 3 of 10 subjects.[4] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The data for fluocortin butylester is presented as a related compound.
Experimental Protocols for Assessing Skin Atrophy
Standardized protocols are essential for evaluating the atrophogenic potential of topical corticosteroids. Below are detailed methodologies for key experimental approaches.
Human Volunteer Studies
-
Objective: To measure changes in skin thickness after topical application of corticosteroids in healthy human subjects.
-
Methodology:
-
Subject Recruitment: Healthy volunteers with no history of skin disease are recruited.
-
Test Sites: Symmetrical areas on the volar forearms are marked for application of the test compounds and a vehicle control.
-
Application: A standardized amount of the corticosteroid and vehicle is applied to the designated areas, typically once or twice daily for a period of 3 to 6 weeks. Occlusion may be used to enhance penetration.
-
Measurement of Skin Thickness:
-
High-Frequency Ultrasound (20-50 MHz): This non-invasive technique is used to measure the thickness of the epidermis and dermis at baseline and at regular intervals throughout the study.
-
Optical Coherence Tomography (OCT): Provides high-resolution cross-sectional images of the skin, allowing for precise measurement of epidermal thickness.[5]
-
-
Histological Analysis: Punch biopsies may be taken at the end of the treatment period for histological examination. Staining with Hematoxylin and Eosin (H&E) allows for the assessment of epidermal thinning, flattening of rete ridges, and changes in dermal collagen and elastin (B1584352) fibers.
-
Collagen Synthesis Measurement: Suction blisters can be induced on the treated skin, and the fluid analyzed for levels of procollagen (B1174764) propeptides (e.g., PICP and PIIINP) by radioimmunoassay, which serve as markers for collagen synthesis.[6]
-
Animal Model Studies
-
Objective: To assess the atrophogenic potential of corticosteroids in a preclinical setting.
-
Methodology:
-
Animal Model: Hairless mice or rats are commonly used models.
-
Application: The test compounds are applied topically to a defined area of the animal's skin daily for a period of several days to weeks.
-
Measurement:
-
Skin Thickness: Calipers or micrometers are used to measure skinfold thickness.
-
Histology: At the end of the study, skin samples are excised, fixed, and stained (e.g., H&E, Masson's trichrome) to evaluate epidermal and dermal thickness, and collagen content.
-
-
Biochemical Analysis: Skin samples can be analyzed for collagen content (e.g., hydroxyproline (B1673980) assay) and gene expression of collagen and matrix metalloproteinases (MMPs) via RT-PCR.
-
Experimental Workflow
The following diagram outlines a typical workflow for a human volunteer study assessing corticosteroid-induced skin atrophy.
Conclusion
While direct comparative data for this compound is scarce, the available evidence for a related ester, fluocortin butylester, suggests a potentially lower risk of skin atrophy compared to some moderately potent corticosteroids. In contrast, potent and very potent corticosteroids like betamethasone valerate and clobetasol propionate have a well-documented and significant potential to induce skin thinning, primarily by inhibiting collagen synthesis.
For drug development professionals, these findings underscore the importance of conducting rigorous, standardized atrophogenicity studies for new topical corticosteroid candidates. The use of non-invasive imaging techniques like high-frequency ultrasound and OCT, supplemented with histological and molecular analyses, can provide a comprehensive safety profile. Future research should aim to fill the existing data gap with head-to-head studies of this compound against established potent corticosteroids to provide a clearer risk-benefit assessment for clinicians and researchers.
References
- 1. dovepress.com [dovepress.com]
- 2. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of glucocorticoid-induced skin atrophy: topical glucocorticoid apparently decreases both collagen synthesis and the corresponding collagen mRNA level in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of potential skin atrophy following topical application of weak corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Topical mometasone furoate and betamethasone-17-valerate decrease collagen synthesis to a similar extent in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anti-Proliferative Effects of Fluocortolone Caproate in Keratinocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anti-Proliferative Effects
The anti-proliferative efficacy of various topical agents, including corticosteroids, vitamin D3 analogs, and retinoids, has been evaluated in numerous studies. These compounds are central to the management of hyperproliferative skin conditions such as psoriasis. Their primary mechanism involves the modulation of keratinocyte growth and differentiation.
Corticosteroid Alternatives
Topical corticosteroids are a cornerstone in treating inflammatory and hyperproliferative skin diseases. Their anti-proliferative effects are a key component of their therapeutic action. A comparative study on the human keratinocyte cell line, HaCaT, provides a ranking of the anti-proliferative potency of several corticosteroids.
Table 1: Ranking of Anti-Proliferative Effects of Topical Corticosteroids on HaCaT Keratinocytes [1]
| Rank | Corticosteroid | Relative Anti-Proliferative Effect at 10⁻⁴M |
| 1 | Betamethasone Dipropionate | Most Potent |
| 2 | Desonide | ↓ |
| 3 | Betamethasone Valerate | ↓ |
| 4 | Hydrocortisone-base | ↓ |
| 5 | Clobetasol Propionate | ↓ |
| 6 | Hydrocortisone Butyrate | Least Potent |
Note: This ranking is based on in vitro studies and may not directly correlate with clinical efficacy, which is influenced by factors such as formulation and skin penetration.
Non-Corticosteroid Alternatives
Non-corticosteroid topical agents offer alternative mechanisms for controlling keratinocyte hyperproliferation, often with a different side-effect profile.
Table 2: Comparison of Anti-Proliferative Effects of Non-Corticosteroid Alternatives
| Compound Class | Example | Mechanism of Anti-Proliferative Action |
| Vitamin D3 Analogs | Calcipotriene (Calcipotriol) | Inhibits keratinocyte proliferation and promotes terminal differentiation.[1] |
| Retinoids | Tazarotene | Normalizes keratinocyte differentiation and reverses hyperproliferation.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-proliferative effects of topical agents on keratinocytes.
Cell Culture
The immortalized human keratinocyte cell line, HaCaT, is a standard model for these studies. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere at 37°C with 5% CO₂.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Fluocortolone caproate, Betamethasone dipropionate) or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
Ki-67 Immunohistochemistry for Proliferation Index
Ki-67 is a nuclear protein associated with cellular proliferation. Its detection by immunohistochemistry is a widely used method to assess the growth fraction of a cell population.
-
Cell Culture and Treatment: Keratinocytes are cultured on coverslips or in chamber slides and treated with the test compounds.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging and Analysis: The percentage of Ki-67-positive cells is determined by fluorescence microscopy.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of corticosteroids like this compound are mediated through complex signaling pathways that regulate gene expression.
Glucocorticoid Receptor-Mediated Gene Regulation
Corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it can either activate or repress gene transcription.
Glucocorticoid Receptor Signaling Pathway.
Inhibition of Pro-inflammatory Transcription Factors
A key mechanism of the anti-proliferative and anti-inflammatory action of corticosteroids is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These factors are crucial for the expression of genes involved in inflammation and cell proliferation.
Inhibition of NF-κB Signaling by Corticosteroids.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of a test compound on keratinocytes.
Workflow for Anti-Proliferation Assay.
References
Safety Operating Guide
Proper Disposal of Fluocortolone Caproate: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of fluocortolone (B1672899) caproate, a potent corticosteroid. This document outlines the necessary procedures to ensure personnel safety and environmental protection in accordance with regulatory standards.
Fluocortolone caproate is a synthetic glucocorticoid utilized for its anti-inflammatory properties.[1][2] Due to its classification as a hazardous substance, stringent disposal protocols are imperative to mitigate risks to human health and the environment.[3][4] Improper disposal of this potent pharmaceutical can lead to regulatory violations and potential harm.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[4][5] In the event of a spill, the area should be secured, and the spilled material carefully collected using appropriate spill kits and disposed of as hazardous waste.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Additionally, state and local regulations may impose more stringent requirements.[6] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which typically involves high-temperature incineration.[5][7][9]
-
Segregation: At the point of generation, segregate this compound waste from all other waste streams, including non-hazardous laboratory trash.[5] This includes pure, unused, expired, or contaminated this compound, as well as any materials contaminated with the compound (e.g., weighing boats, contaminated PPE, spill cleanup materials).
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
For facilities following a color-coded system, this waste should be placed in a black container designated for RCRA hazardous pharmaceutical waste.[10]
-
The container must be in good condition and compatible with the chemical.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."[5]
-
Identify the contents as "this compound." Do not use abbreviations.
-
Include the date when waste was first added to the container.
-
Indicate the associated hazards (e.g., "Toxic," "Reproductive Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.
-
Ensure that the disposal company provides a manifest that documents the chain of custody from your facility to the final disposal site.
-
Do not dispose of this compound down the drain or in the regular trash.[7][11] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[7]
-
Data Presentation
| Parameter | Classification/Guideline | Reference |
| GHS Hazard Statements | H360: May damage fertility or the unborn child. H372: Causes damage to organs through prolonged or repeated exposure. | [3] |
| GHS P-Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
| OSHA Hazard Communication | Considered a hazardous substance. | [4] |
| Recommended Disposal Container | Black container for RCRA hazardous pharmaceutical waste. | [10] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility. | [5][7][9] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not recommended for a standard laboratory setting. The most reliable and compliant method of disposal is through a certified hazardous waste management vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. axplora.com [axplora.com]
- 3. This compound | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. health.uconn.edu [health.uconn.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
